Betamethasone
Beschreibung
Eigenschaften
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-DVTGEIKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022667 | |
| Record name | Betamethasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Betamethasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
568.2°C | |
| Record name | Betamethasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
SOLUBILITIES: 1 G IN 1.6 ML WATER & 6.25 ML METHANOL; PRACTICALLY INSOL IN ACETONE, CHLOROFORM /SODIUM PHOSPHATE/, SPARINGLY SOL IN ACETONE AND ALC, SPARINGLY SOL IN DIOXANE, METHANOL; VERY SLIGHTLY SOL IN CHLOROFORM & ETHER, In water, 66.5 mg/l @ 25 °C, 5.05e-02 g/L | |
| Record name | Betamethasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BETAMETHASONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Betamethasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethyl acetate, WHITE, CRYSTALLINE POWDER | |
CAS No. |
378-44-9 | |
| Record name | Betamethasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=378-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Betamethasone [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000378449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Betamethasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Betamethasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Betamethasone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAMETHASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9842X06Q6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BETAMETHASONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Betamethasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178°C, 231-234 °C, decomposes, 231 - 234 °C | |
| Record name | Betamethasone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BETAMETHASONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3015 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Betamethasone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014586 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Betamethasone in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone is a potent synthetic glucocorticoid, a class of steroid hormones renowned for powerful anti-inflammatory and immunosuppressive effects.[1][2] It serves as a cornerstone therapy for a multitude of inflammatory conditions, including severe dermatological diseases like psoriasis and eczema, autoimmune disorders, and allergic reactions.[1][3] Functionally, this compound mimics the action of endogenous cortisol but exhibits significantly higher glucocorticoid activity with negligible mineralocorticoid effects.[2] A comprehensive understanding of its molecular and cellular mechanisms is critical for optimizing therapeutic strategies and developing novel anti-inflammatory agents.
This guide provides a detailed examination of the core mechanisms by which this compound exerts its therapeutic effects, focusing on its interaction with the glucocorticoid receptor and the subsequent modulation of genomic and non-genomic signaling pathways.
Core Mechanism of Action: The Glucocorticoid Receptor (GR) Pathway
The primary mechanism of this compound is mediated through its interaction with the intracellular glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[4][5]
Cellular Uptake and Receptor Binding: As a lipophilic molecule, this compound readily diffuses across the cell membrane into the cytoplasm.[4] In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, which includes heat shock proteins (HSP90, HSP70) and immunophilins that maintain the receptor in a conformation ready for ligand binding.[6][7]
Activation and Nuclear Translocation: Upon binding of this compound to the ligand-binding domain (LBD) of the GR, the receptor undergoes a conformational change.[3] This change triggers the dissociation of the chaperone proteins and exposes nuclear localization signals.[8][9] The activated this compound-GR complex then rapidly translocates from the cytoplasm into the nucleus.[1][10]
Modulation of Gene Expression: Inside the nucleus, the complex acts as a transcription factor to modulate the expression of target genes.[11] This genomic action is the principal driver of this compound's anti-inflammatory effects and occurs through two primary mechanisms: transactivation and transrepression .[1][12]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Acetate? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. What is the mechanism of this compound Dipropionate? [synapse.patsnap.com]
- 11. Facebook [cancer.gov]
- 12. Physiology, Glucocorticoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Guide to Betamethasone: Molecular Structure and Glucocorticoid Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the synthetic glucocorticoid betamethasone, focusing on its molecular characteristics and its interaction with the glucocorticoid receptor (GR). The content herein is intended to serve as a comprehensive resource, detailing the structural basis of its function, its binding kinetics, and the experimental methodologies used for its characterization.
This compound: Molecular Profile
This compound is a potent synthetic corticosteroid, an analog of prednisolone, with strong anti-inflammatory and immunosuppressive properties.[1][2][3] Its chemical structure is fundamental to its high degree of glucocorticoid activity.[1]
Chemical Name: 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione[1][4] Molecular Formula: C₂₂H₂₉FO₅[2][4] Molecular Weight: 392.46 g/mol [2][4]
The key structural features that contribute to its potency include:
-
Fluorination at C9: This modification significantly increases its glucocorticoid and anti-inflammatory activity.
-
Methylation at C16β: This feature distinguishes it from its epimer, dexamethasone (which has a 16α-methyl group), and helps to minimize mineralocorticoid side effects.[5]
-
Double bond at C1-C2: This enhances its glucocorticoid effects relative to cortisol.
This compound is often used in esterified forms, such as this compound valerate or this compound dipropionate, to modify its absorption and potency.[1][6][7]
The Glucocorticoid Receptor (GR) and Ligand Binding
Glucocorticoids exert their effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[8][9]
In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock protein 90 (hsp90).[9] Upon binding of a ligand like this compound, the receptor undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[9][10] In the nucleus, GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression.[8][10]
The binding of this compound to the ligand-binding domain (LBD) of the GR is a critical initiating event. Molecular docking studies of related glucocorticoids have identified key amino acid residues within the LBD that are crucial for binding. For instance, hydrogen bonds are often formed with residues such as Gln570 and Asn564, while various hydrophobic interactions with residues like Met560, Leu563, and Gln642 stabilize the ligand-receptor complex.[11]
Quantitative Binding Affinity Data
The affinity of a ligand for its receptor is a key determinant of its biological potency. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from competitive binding assays. This compound exhibits a high binding affinity for the glucocorticoid receptor.
For comparative purposes, the following table summarizes the relative binding affinity (RBA) of this compound and other common glucocorticoids for the GR. Dexamethasone is often used as a reference standard with an RBA of 100.
| Compound | Relative Binding Affinity (RBA) for GR | Selectivity Ratio (GR/PR) | Reference |
| Dexamethasone | 100 (Reference) | 476 | [12] |
| This compound | ~130 | 1,375 | [5][12] |
| Fluticasone Propionate | 1800 | 12 | [12] |
| Mometasone Furoate | 2100 | 1.1 | [12] |
| Budesonide | 935 | 44 | [12] |
Note: RBA values can vary between studies based on the cell type and assay conditions. The selectivity ratio compares the relative binding affinity for the Glucocorticoid Receptor (GR) versus the Progesterone Receptor (PR), indicating a higher value is more selective for the GR.[12]
This compound demonstrates a slightly higher binding affinity for the GR compared to its stereoisomer, dexamethasone.[5] Furthermore, it shows high selectivity for the GR over the progesterone receptor, which is a desirable characteristic for minimizing certain side effects.[12]
Glucocorticoid Receptor Signaling Pathway
The binding of this compound to the GR initiates a signaling cascade that culminates in altered gene expression.[13][14] This pathway is central to the therapeutic effects of glucocorticoids.
Caption: Canonical signaling pathway of this compound via the Glucocorticoid Receptor.
Experimental Protocols
The determination of binding affinity is crucial for drug development. The competitive radioligand binding assay is a gold-standard method for quantifying the affinity of an unlabeled compound (like this compound) for a receptor.[15][16]
Protocol: Competitive Radioligand Binding Assay for GR
Objective: To determine the inhibitory constant (Ki) of this compound for the human glucocorticoid receptor.
Materials:
-
Human cell line expressing GR (e.g., A549 lung carcinoma cells) or purified recombinant human GR.
-
Radioligand: [³H]-dexamethasone (a high-affinity GR ligand).
-
Unlabeled competitor: this compound.
-
Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[17]
-
Wash Buffer: Ice-cold binding buffer.
-
Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine to reduce nonspecific binding).[17]
-
Scintillation fluid and scintillation counter.
-
96-well microplates.
Methodology:
-
Receptor Preparation: Prepare a cell membrane homogenate from GR-expressing cells.[17] Determine the protein concentration using a standard method (e.g., BCA assay).[17]
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Receptor preparation + [³H]-dexamethasone.
-
Nonspecific Binding: Receptor preparation + [³H]-dexamethasone + a high concentration of unlabeled dexamethasone (e.g., 1000-fold excess).
-
Competition: Receptor preparation + [³H]-dexamethasone + varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
-
Incubation: Add a fixed concentration of [³H]-dexamethasone (typically at its Kd value) to all wells. Add the appropriate concentration of unlabeled this compound or excess dexamethasone. Finally, add the receptor preparation to initiate the binding reaction.[15][17] Incubate the plate for a sufficient time to reach equilibrium (e.g., 2-4 hours at 4°C or a shorter time at room temperature).[18]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters.[15] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[15]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Nonspecific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[15]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
Workflow Diagram for Binding Assay
Caption: A typical experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound is a highly potent glucocorticoid whose therapeutic efficacy is rooted in its specific molecular structure and high-affinity binding to the glucocorticoid receptor. The fluorination at C9 and methylation at C16β are critical modifications that enhance its activity and selectivity. Understanding the quantitative aspects of its receptor binding and the intricacies of the subsequent signaling pathway is essential for the rational design of new glucocorticoid drugs with improved therapeutic indices. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such compounds in drug discovery and development.
References
- 1. drugs.com [drugs.com]
- 2. This compound | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [precision.fda.gov]
- 5. Comparison of analgesic effects between this compound and dexamethasone in total knee arthroplasty: a prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Dipropionate | C28H37FO7 | CID 21800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound dipropionate | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 11. This compound Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Impact of Betamethasone on Cellular Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted influence of the synthetic glucocorticoid betamethasone on key cellular signal transduction pathways. By elucidating the molecular mechanisms of action, this document aims to provide a comprehensive resource for researchers and professionals in drug development. The information presented herein is critical for understanding the therapeutic effects and potential side effects of this compound, as well as for identifying novel therapeutic targets and strategies.
The Glucocorticoid Receptor Pathway: The Central Hub of this compound Action
This compound, a potent glucocorticoid, primarily exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] This interaction initiates a cascade of molecular events that ultimately modulate the expression of a wide array of genes, leading to the profound anti-inflammatory, immunosuppressive, and metabolic effects of the drug.
The canonical GR signaling pathway can be summarized as follows:
-
Ligand Binding: Being lipophilic, this compound readily diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs) and immunophilins.
-
Conformational Change and Nuclear Translocation: Upon ligand binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.
-
Gene Regulation: In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate (transactivation) or repress (transrepression) gene transcription.
Transactivation: Upregulation of Anti-inflammatory Genes
A key mechanism of this compound's anti-inflammatory action is the transactivation of genes encoding anti-inflammatory proteins. A prominent example is Annexin A1 (ANXA1) , also known as lipocortin-1. ANXA1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.
Another important target of GR-mediated transactivation is Serum and Glucocorticoid-Regulated Kinase 1 (SGK1) . SGK1 is a serine/threonine kinase that plays a role in cell survival, ion channel regulation, and inflammation.[3][4][5][6] Its induction by glucocorticoids contributes to the cellular response to stress and hormonal signals.[3][4]
Transrepression: Downregulation of Pro-inflammatory Genes
This compound also exerts its anti-inflammatory effects by repressing the expression of pro-inflammatory genes. This is often achieved through the interaction of the GR with other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) . By interfering with the activity of these pro-inflammatory transcription factors, this compound effectively downregulates the expression of a wide range of cytokines, chemokines, and adhesion molecules.
Crosstalk with Other Signaling Pathways
The effects of this compound are not limited to the classical GR signaling pathway. The GR can engage in extensive crosstalk with other major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
Modulation of the MAPK Pathway
The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis, and play a significant role in inflammation. This compound can modulate MAPK signaling, primarily through the induction of Dual-Specificity Phosphatase 1 (DUSP1) , also known as MAPK Phosphatase-1 (MKP-1). DUSP1 is a phosphatase that can dephosphorylate and inactivate all three major MAPKs, thereby dampening downstream inflammatory signaling.
Interaction with the PI3K/Akt Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation.[7][8][9] Emerging evidence suggests a complex interplay between glucocorticoid signaling and the PI3K/Akt pathway. As mentioned earlier, this compound induces the expression of SGK1, a kinase that shares downstream targets with Akt and can be regulated by the PI3K pathway.[10] This suggests that this compound can influence PI3K/Akt signaling through the induction of SGK1, contributing to its effects on cell survival and apoptosis.[10]
Quantitative Data on this compound-Induced Gene Expression Changes
The following table summarizes quantitative data from a study investigating the effects of this compound on gene expression in fetal rat lung mesenchymal fibroblasts.[2][11]
| Gene | Function | Fold Change (this compound vs. Control) |
| Tgm2 | Transglutaminase 2 | 17.1 |
| Nov | Nephroblastoma Overexpressed | 4.7 |
| Crispld2 | Cysteine-Rich Secretory Protein LCCL Domain Containing 2 | 12.9 |
| Hif3a | Hypoxia Inducible Factor 3 Alpha Subunit | 5.0 |
| Aspa | Aspartoacylase | 2.5 |
| Srgap3 | SLIT-ROBO Rho GTPase Activating Protein 3 | 2.8 |
| Timp3 | TIMP Metallopeptidase Inhibitor 3 | 2.4 |
| Kdr | Kinase Insert Domain Receptor | 29.7 |
Experimental Protocols
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
This protocol outlines the general steps for performing ChIP-Seq to identify GR binding sites in response to this compound treatment.
-
Cell Culture and Treatment: Culture primary fetal rat lung fibroblasts to 80-90% confluency. Treat cells with 1 µM this compound or vehicle (ethanol) for 6 hours.
-
Cross-linking: Fix cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-600 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-GR antibody or a non-specific IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and identify peaks of GR enrichment.
Quantitative Real-Time PCR (qPCR)
This protocol describes the steps for validating changes in gene expression identified by RNA-Seq.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from this compound- or vehicle-treated cells using a suitable RNA extraction kit. Synthesize cDNA from the RNA using a reverse transcription kit.
-
Primer Design: Design primers specific to the target genes of interest.
-
qPCR Reaction Setup: Set up the qPCR reaction with cDNA, gene-specific primers, and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene and normalize to a housekeeping gene. Calculate the fold change in gene expression using the ΔΔCt method.
Western Blot Analysis
This protocol details the steps for analyzing changes in protein expression and phosphorylation.
-
Protein Extraction: Lyse this compound- or vehicle-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-DUSP1, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizing the Pathways: Graphviz Diagrams
Glucocorticoid Receptor Signaling Pathway
Caption: The canonical glucocorticoid receptor signaling pathway.
This compound-Mediated Inhibition of NF-κB
Caption: Inhibition of the NF-κB pathway by this compound.
This compound Regulation of the MAPK Pathway via DUSP1
Caption: Regulation of the MAPK pathway by this compound via DUSP1.
This compound Interaction with the PI3K/Akt Pathway via SGK1
Caption: Interaction of this compound with the PI3K/Akt pathway.
References
- 1. Identification of this compound-Regulated Target Genes and Cell Pathways in Fetal Rat Lung Mesenchymal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Exploring serum and glucocorticoid-regulated kinase 1: A promising target for COVID-19 and atrial fibrillation treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Serum- and Glucocorticoid-induced Protein Kinase 1 (SGK1) Is Regulated by Store-operated Ca2+ Entry and Mediates Cytoprotection against Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dexamethasone and insulin activate serum and glucocorticoid‐inducible kinase 1 (SGK1) via different molecular mechanisms in cortical collecting duct cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3K/AKT signalling pathway in inflammation, cell death and glial scar formation after traumatic spinal cord injury: Mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Serum and Glucocorticoid Regulated Kinase 1 (SGK1) Regulates Neutrophil Clearance During Inflammation Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Betamethasone's Regulatory Role in Pro-Inflammatory Cytokine Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Betamethasone, a potent synthetic glucocorticoid, exerts significant anti-inflammatory and immunosuppressive effects primarily through the regulation of pro-inflammatory cytokine expression. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, focusing on its interaction with the glucocorticoid receptor and the subsequent modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This document summarizes quantitative data on the inhibitory effects of this compound on various pro-inflammatory cytokines, details common experimental protocols for studying these effects, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction
Inflammation is a complex biological response to harmful stimuli, characterized by the release of a plethora of signaling molecules, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). While essential for host defense, dysregulated or chronic inflammation is a hallmark of numerous diseases. This compound, a member of the glucocorticoid class of steroids, is widely used to treat these inflammatory conditions.[1][2] Its therapeutic efficacy stems from its ability to potently suppress the expression of genes encoding pro-inflammatory mediators.[2] This guide delves into the core mechanisms of this regulation, providing a technical resource for researchers and professionals in the field.
Molecular Mechanism of Action
This compound's primary mechanism of action involves its binding to the intracellular glucocorticoid receptor (GR).[1][2] This lipophilic molecule readily diffuses across the cell membrane and binds to the GR, which is typically located in the cytoplasm in an inactive complex with heat shock proteins.[3] Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins and translocation into the nucleus.[2][3]
Once in the nucleus, the activated GR-betamethasone complex can modulate gene expression through two main pathways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[3] This interaction typically leads to the increased transcription of anti-inflammatory genes, such as annexin A1 (lipocortin-1).[2]
-
Transrepression: The activated GR can interfere with the activity of other transcription factors, most notably NF-κB and AP-1, which are critical for the expression of pro-inflammatory cytokines.[4] This interference can occur through direct protein-protein interactions, preventing these transcription factors from binding to their DNA response elements, or by competing for limited co-activator proteins.[3]
The net effect of these actions is a potent suppression of the inflammatory cascade.
Signaling Pathways
The regulation of pro-inflammatory cytokine expression by this compound is intricately linked to its influence on the NF-κB and AP-1 signaling pathways.
Glucocorticoid Receptor Signaling Pathway
The binding of this compound to the GR initiates a cascade of events leading to the modulation of gene expression.
NF-κB and AP-1 Signaling Pathways
NF-κB and AP-1 are key transcription factors that drive the expression of a wide array of pro-inflammatory genes. This compound, through the activated GR, effectively inhibits these pathways.
Quantitative Data on Cytokine Regulation
This compound has been shown to inhibit the production of a wide range of pro-inflammatory cytokines in a dose-dependent manner. The following tables summarize key quantitative findings from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound
| Cytokine | Cell Type | Stimulus | This compound Concentration | % Inhibition / IC50 | Reference |
| IL-6 | IL-6-dependent hybridoma | - | 10.9 µM | IC50 | [4] |
| IL-8 | Newborn Polymorphonuclear Neutrophils | TNF-α (1 ng/mL) | 1.8 x 10⁻⁸ M | IC50 | [1] |
| MIP-1α | Newborn Polymorphonuclear Neutrophils | TNF-α (1 ng/mL) | 3.8 x 10⁻⁸ M | IC50 | [1] |
| TNF-α | J774A.1 Macrophages | LPS | 2:1 ratio with TNF-α siRNA | Significant reduction | [5] |
| IL-6 | J774A.1 Macrophages | LPS | 2:1 ratio with TNF-α siRNA | Significant reduction | [5] |
| IL-1β | Neonatal Cord Blood Mononuclear Cells | S. agalactiae / E. faecalis | Not specified | Reduced production | [6] |
| TNF-α | Neonatal Cord Blood Mononuclear Cells | S. agalactiae / E. faecalis | Not specified | Reduced production | [6] |
| IL-6 | Neonatal Cord Blood Mononuclear Cells | S. agalactiae / E. faecalis | Not specified | Reduced production | [6] |
Table 2: In Vivo / Ex Vivo Regulation of Pro-inflammatory Cytokines by this compound
| Cytokine | Model / Condition | This compound Treatment | Outcome | Reference |
| IL-1β | Preterm Labor Patients | 12 mg/kg, two doses | Significantly decreased (P<0.001) | [7] |
| TNF-α | Preterm Labor Patients | 12 mg/kg, two doses | Significantly decreased (P<0.001) | [7] |
| IL-6 | Preterm Labor Patients | 12 mg/kg, two doses | Increased (not significant) | [7] |
| IL-1β | Imiquimod-induced psoriasis-like skin inflammation in mice | Topical ointment | Significantly suppressed mRNA expression | [8] |
| S100A8 | Imiquimod-induced psoriasis-like skin inflammation in mice | Topical ointment | Significantly suppressed mRNA expression | [8] |
| S100A9 | Imiquimod-induced psoriasis-like skin inflammation in mice | Topical ointment | Significantly suppressed mRNA expression | [8] |
| IL-17A | Psoriatic skin explants | Combination with calcipotriol | Significantly better inhibition than monotherapy | [9] |
| TNF-α | Psoriatic skin explants | Combination with calcipotriol | Significantly better inhibition than monotherapy | [9] |
Experimental Protocols
The following sections detail common methodologies used to investigate the effects of this compound on pro-inflammatory cytokine expression.
Cell Culture and Treatment
A common in vitro model involves the use of macrophage-like cell lines, such as RAW 264.7, or primary human monocytes.
Protocol for LPS Stimulation of RAW 264.7 Macrophages:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well. Allow cells to adhere and recover overnight.[1]
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add lipopolysaccharide (LPS) to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response.[1]
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant for cytokine analysis.
Cytokine Quantification by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying cytokine protein levels in cell culture supernatants or biological fluids.
General ELISA Protocol for TNF-α:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α (e.g., 2-8 µg/mL) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known TNF-α concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α (e.g., 0.1-0.4 µg/mL). Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A color change will develop in proportion to the amount of TNF-α.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of TNF-α in the samples is determined by comparing their absorbance to the standard curve.
Gene Expression Analysis by RT-qPCR
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of pro-inflammatory cytokines.
General RT-qPCR Protocol:
-
RNA Extraction: Isolate total RNA from the cultured cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, specific primer pairs for the target cytokine genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).
-
Amplification and Detection: Perform the qPCR in a real-time PCR instrument. The instrument measures the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between this compound-treated and control samples, normalized to the housekeeping gene.
Table 3: Example Primer Sequences for Human Cytokine RT-qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| TNF-α | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG | [5] |
| IL-6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG | [5] |
| IL-1β | AGCTACGAATCTCCGACCAC | CGTTATCCCATGTGTCGAAGAA | [5] |
| β-actin | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT | [5] |
Conclusion
This compound is a powerful anti-inflammatory agent that effectively downregulates the expression of pro-inflammatory cytokines. Its mechanism of action is centered on the activation of the glucocorticoid receptor, which in turn modulates gene expression through transactivation of anti-inflammatory genes and, crucially, transrepression of key pro-inflammatory transcription factors NF-κB and AP-1. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate mechanisms of glucocorticoid action and to develop novel anti-inflammatory therapies. Continued research in this area is vital for optimizing the therapeutic use of this compound and for the discovery of new drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chondrex.com [chondrex.com]
- 4. benchchem.com [benchchem.com]
- 5. thno.org [thno.org]
- 6. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 7. Dexamethasone inhibition of interleukin 1 beta production by human monocytes. Posttranscriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resources.rndsystems.com [resources.rndsystems.com]
The Glucocorticoid Effect: A Deep Dive into Betamethasone-Induced Gene Expression in Fetal Lung Fibroblasts
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antenatal corticosteroid therapy, primarily using betamethasone, is a cornerstone of prenatal care for women at risk of preterm labor. This intervention significantly reduces the incidence of respiratory distress syndrome in premature infants by accelerating fetal lung maturation. The molecular underpinnings of this therapeutic effect lie in the intricate modulation of gene expression within key cell types of the developing lung, particularly the fetal lung fibroblasts. This technical guide provides a comprehensive overview of the molecular effects of this compound on these fibroblasts, summarizing key quantitative data, detailing experimental methodologies, and visualizing the primary signaling pathways.
Introduction
Glucocorticoids (GCs) are potent steroid hormones that play a critical role in the final stages of fetal lung development.[1] Their primary function is to induce rapid remodeling of the lung architecture, including the thinning of the pulmonary interstitial tissue, to facilitate efficient gas exchange at birth.[1] Synthetic GCs like this compound are administered to pregnant women at risk of preterm delivery to accelerate this maturation process, reducing neonatal respiratory distress by approximately 35% to 50%.[2][3] While the clinical efficacy is well-established, a deeper understanding of the molecular mechanisms, specifically the target genes and cellular pathways stimulated by this compound in fetal lung fibroblasts, is crucial for optimizing therapeutic strategies and identifying novel drug targets. This document will explore the direct impact of this compound on the transcriptome of fetal lung fibroblasts.
The Glucocorticoid Receptor Signaling Pathway
This compound exerts its effects by activating the intracellular glucocorticoid receptor (GR).[1][3] This ligand-activated transcription factor translocates to the nucleus and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby modulating their expression.
Quantitative Analysis of this compound-Induced Gene Expression
Studies utilizing whole-cell transcriptome sequencing have revealed that this compound significantly alters the expression of a substantial number of genes in fetal lung fibroblasts. A key study demonstrated that treatment with this compound for 6 hours resulted in the significant regulation of 483 genes, with 358 genes being upregulated and 118 genes downregulated.[1] Notably, this compound elicits a much stronger transcriptional response compared to the endogenous glucocorticoid, corticosterone.[1][2][3]
The following tables summarize the quantitative changes in mRNA levels for several key genes, as confirmed by quantitative PCR (qPCR).[2]
Table 1: Upregulated Genes in Fetal Rat Lung Fibroblasts Following this compound Treatment [2]
| Gene Symbol | Gene Name | Fold Change (vs. Control) | P-value |
| Tgm2 | Transglutaminase 2 | 17.1 | < 0.0001 |
| Crispld2 | Cysteine-rich secretory protein LCCL domain containing 2 | 12.9 | < 0.001 |
| Kdr | Kinase insert domain receptor | 29.7 | < 0.05 |
| Hif3a | Hypoxia inducible factor 3 alpha subunit | 5.0 | < 0.01 |
| Nov | Nephroblastoma overexpressed | 4.7 | < 0.01 |
| Srgap3 | SLIT-ROBO Rho GTPase activating protein 3 | 2.8 | < 0.05 |
| Aspa | Aspartoacylase | 2.5 | < 0.05 |
| Timp3 | TIMP metallopeptidase inhibitor 3 | 2.4 | < 0.05 |
Table 2: Comparison of Gene Upregulation by this compound and Corticosterone [2]
| Gene Symbol | This compound Fold Change | Corticosterone Fold Change |
| Tgm2 | 17.1 | 8.81 |
| Crispld2 | 12.9 | 8.61 |
| Hif3a | 5.0 | 4.3 |
| Nov | 4.7 | No significant change |
| Kdr | 29.7 | No significant change |
| Srgap3 | 2.8 | No significant change |
| Aspa | 2.5 | No significant change |
| Timp3 | 2.4 | No significant change |
Pathway analysis of the differentially expressed genes indicates that this compound primarily stimulates cellular pathways involved in cell proliferation and extracellular matrix (ECM) remodeling .[1][3]
Experimental Protocols
The following sections detail the methodologies for the key experiments used to generate the data presented above.
Fetal Lung Fibroblast Culture
Primary fetal lung fibroblasts are isolated from timed-pregnant rats. The lung tissue is minced and enzymatically digested. The resulting cell suspension is then plated, and differential adhesion is used to enrich for fibroblasts. The cells are then cultured and treated with this compound or a vehicle control.
RNA-Sequencing (RNA-Seq)
Total RNA is extracted from the treated and control fibroblast cultures. Following quality control, RNA-Seq libraries are prepared and sequenced. The resulting sequence reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by this compound treatment.[1]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-Seq is employed to identify the genomic binding sites of the glucocorticoid receptor.[1][3]
This technique allows for the identification of direct GR target genes by locating glucocorticoid response elements near genes such as Per1, Dusp1, Fkbp5, Sgk1, Crispld2, Tgm2, Hif3α, and Kdr.[1][3]
Quantitative Real-Time PCR (qPCR)
To validate the findings from RNA-Seq, the expression levels of selected genes are quantified using qPCR. Total RNA is reverse transcribed into cDNA, which is then used as a template for PCR with gene-specific primers. The relative expression of each gene is normalized to a housekeeping gene.[2]
Conclusion
This compound profoundly impacts the gene expression profile of fetal lung fibroblasts, primarily through the activation of the glucocorticoid receptor. This leads to the upregulation of genes involved in crucial developmental processes such as extracellular matrix remodeling and the regulation of cell proliferation. The enhanced transcriptional response induced by this compound compared to endogenous glucocorticoids likely underlies its therapeutic efficacy in promoting fetal lung maturation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the molecular mechanisms of glucocorticoid action in the developing lung and for the development of more targeted and effective therapies for the prevention of neonatal respiratory distress syndrome.
References
The Modulatory Role of Betamethasone on NF-κB and AP-1 Transcription Factors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms by which the synthetic glucocorticoid, betamethasone, exerts its potent anti-inflammatory and immunosuppressive effects through the modulation of the critical transcription factors, Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This document provides a comprehensive overview of the signaling pathways involved, quantitative data on the inhibitory effects of glucocorticoids, and detailed experimental protocols for studying these interactions.
Introduction to this compound and its Anti-inflammatory Action
This compound is a powerful synthetic glucocorticoid widely utilized for its anti-inflammatory and immunosuppressive properties in treating a range of conditions, including autoimmune disorders and dermatological diseases.[1] Its primary mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon ligand binding, the GR-betamethasone complex translocates to the nucleus, where it modulates gene expression through two main pathways: transactivation and transrepression.[3]
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.[2]
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, without directly binding to DNA. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.[3][4][5]
This guide will focus on the transrepression mechanisms by which this compound inhibits NF-κB and AP-1 signaling.
Modulation of the NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][8] Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the active NF-κB dimer (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][9]
This compound inhibits NF-κB signaling through multiple mechanisms:
-
Direct Protein-Protein Interaction: The activated GR can directly interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences.[10][11]
-
Induction of IκBα Synthesis: Glucocorticoids can increase the transcription of the gene encoding IκBα (NFKBIA).[7][12] The newly synthesized IκBα can enter the nucleus, bind to NF-κB, and export the complex back to the cytoplasm, thereby terminating NF-κB-mediated transcription.[7]
-
Competition for Co-activators: Both GR and NF-κB require co-activator proteins like CREB-binding protein (CBP) and p300 for their transcriptional activity. The activated GR can compete with NF-κB for these limited co-activators, leading to a reduction in NF-κB-dependent gene expression.[10]
The following diagram illustrates the NF-κB signaling pathway and the points of inhibition by this compound.
Caption: NF-κB signaling pathway and its modulation by this compound.
Modulation of the AP-1 Signaling Pathway
AP-1 is a dimeric transcription factor typically composed of proteins from the Jun, Fos, and ATF families. It plays a crucial role in regulating gene expression in response to various stimuli, including cytokines, growth factors, and stress, and is involved in inflammation and immune responses. The activity of AP-1 is controlled by the mitogen-activated protein kinase (MAPK) signaling cascades.
The primary mechanism by which this compound inhibits AP-1 activity is through direct protein-protein interaction between the activated GR and the components of the AP-1 complex, such as c-Jun and c-Fos.[13][14] This interaction prevents AP-1 from binding to its consensus DNA binding sites (12-O-tetradecanoylphorbol-13-acetate-responsive elements, or TREs) in the promoter regions of target genes, thereby repressing their transcription.[13]
The following diagram illustrates the AP-1 signaling pathway and its inhibition by this compound.
Caption: AP-1 signaling pathway and its modulation by this compound.
Quantitative Analysis of Glucocorticoid Effects
The inhibitory effects of glucocorticoids on NF-κB and AP-1 activity can be quantified using various in vitro assays. The following tables summarize representative data on the potency of different glucocorticoids in inhibiting inflammatory responses.
Table 1: Inhibitory Concentration (IC50) and Effective Concentration (EC50) of Various Glucocorticoids
| Glucocorticoid | Assay | Cell Line | Parameter Measured | IC50 / EC50 (M) |
| Fluticasone propionate | GM-CSF Release | A549 | Inhibition of GM-CSF | 1.8 x 10-11 |
| Budesonide | GM-CSF Release | A549 | Inhibition of GM-CSF | 5.0 x 10-11 |
| Dexamethasone | GM-CSF Release | A549 | Inhibition of GM-CSF | 2.2 x 10-9 |
| Fluticasone propionate | 3xκB Reporter | A549 | Inhibition of NF-κB activity | 0.5 x 10-11 |
| Budesonide | 3xκB Reporter | A549 | Inhibition of NF-κB activity | 2.7 x 10-11 |
| Dexamethasone | 3xκB Reporter | A549 | Inhibition of NF-κB activity | 0.5 x 10-9 |
Data compiled from a study on A549 cells.[10]
Table 2: Dose-Response of this compound on Fetal Sheep Lung Maturation
| This compound Dose (µg/kg) | Surfactant Protein A (SP-A) mRNA (relative abundance) | Surfactant Protein B (SP-B) mRNA (relative abundance) | Surfactant Protein D (SP-D) mRNA (relative abundance) |
| 0 (Control) | ~0.5 | ~0.6 | ~0.4 |
| 42.5 | ~0.8 | ~0.8 | ~0.7 |
| 85 | ~1.0 | ~1.0 | ~0.9 |
| 170 | ~1.2 | ~1.1 | ~1.0 |
Data adapted from a study on fetal sheep, showing a dose-dependent increase in surfactant protein mRNA, which are markers of lung maturation regulated by glucocorticoids.[15]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on NF-κB and AP-1.
Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB or AP-1 by using a reporter plasmid containing multiple copies of their respective DNA binding sites upstream of a luciferase gene.
Protocol:
-
Cell Culture and Transfection:
-
Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control (e.g., DMSO).
-
After 1 hour of this compound pre-treatment, stimulate the cells with an appropriate inducer (e.g., 20 ng/ml TNF-α for NF-κB, 100 nM PMA for AP-1) for 6-24 hours.[3]
-
-
Cell Lysis and Luminescence Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction or percentage of inhibition relative to the stimulated control.
-
Caption: Workflow for a luciferase reporter gene assay.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect the DNA-binding activity of transcription factors like NF-κB.
Protocol:
-
Nuclear Extract Preparation:
-
Treat cells with this compound followed by a pro-inflammatory stimulus.
-
Isolate nuclear extracts from the treated cells.
-
-
Probe Labeling:
-
Synthesize and anneal double-stranded oligonucleotides containing the consensus binding site for NF-κB.
-
Label the probes with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin or infrared dye).[11]
-
-
Binding Reaction:
-
Incubate the labeled probe with the nuclear extracts in a binding buffer for 20-30 minutes at room temperature.[5]
-
For competition assays, add an excess of unlabeled probe. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65).
-
-
Electrophoresis:
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.[5]
-
-
Detection:
-
Detect the labeled probes by autoradiography or imaging for non-radioactive labels. A "shift" in the mobility of the probe indicates protein binding.
-
Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Western Blotting for IκBα and Phosphorylated Proteins
Western blotting is used to detect changes in the levels of specific proteins, such as the degradation of IκBα or the phosphorylation of signaling proteins.
Protocol:
-
Sample Preparation:
-
Lyse cells treated with this compound and/or stimuli in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST for phospho-proteins).[9]
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-IκBα, anti-phospho-p65).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Caption: Workflow for a Western Blotting experiment.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine whether a specific protein (e.g., GR or p65) is associated with a specific genomic region (e.g., the promoter of an inflammatory gene) in vivo.
Protocol:
-
Cross-linking and Chromatin Preparation:
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-GR or anti-p65).
-
Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating.
-
Digest the proteins with proteinase K.
-
Purify the immunoprecipitated DNA.
-
-
DNA Analysis:
-
Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target gene promoter to quantify the amount of precipitated DNA.[2]
-
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Conclusion
This compound effectively modulates the pro-inflammatory transcription factors NF-κB and AP-1 through a variety of mechanisms, primarily centered on the principle of transrepression. By interfering with the ability of these key factors to activate the transcription of inflammatory genes, this compound exerts its potent anti-inflammatory effects. A thorough understanding of these molecular interactions, supported by quantitative data and robust experimental protocols, is crucial for the continued development of more selective and effective anti-inflammatory therapies. This guide provides a foundational resource for researchers and professionals in the field to further explore the intricate role of this compound in regulating inflammatory signaling pathways.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Chromatin Immunoprecipitation Assay: Examining the Interaction of NFkB with the VEGF Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Cell specific effects of glucocorticoid treatment on the NF-κBp65/IκBα system in patients with Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. Antigen presentation is inhibited in vivo by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcriptional interference between c-Jun and the glucocorticoid receptor: mutual inhibition of DNA binding due to direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-response effects of this compound on maturation of the fetal sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of selective glucocorticoid receptor modulators by multiplexed reporter screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. antibodiesinc.com [antibodiesinc.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Note: Synthesis of Betamethasone Dipropionate from Betamethasone
Abstract
This application note provides a detailed protocol for the synthesis of betamethasone dipropionate from this compound via esterification. The described methodology is suitable for laboratory-scale synthesis and aims to produce a high-purity product. This document includes a step-by-step experimental protocol, a summary of quantitative data, and analytical methods for product characterization. A comprehensive workflow diagram is also provided for clarity.
Introduction
This compound dipropionate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is the 17,21-dipropionate ester of this compound. This modification enhances its lipophilicity and potency compared to the parent compound, this compound. It is widely used in topical formulations for the treatment of various inflammatory skin conditions, such as psoriasis and eczema.
The synthesis of this compound dipropionate from this compound involves the esterification of the hydroxyl groups at the C17 and C21 positions with propionic acid or a derivative thereof. A common and efficient method utilizes propionic anhydride as the acylating agent in the presence of a catalyst. This document outlines a procedure adapted from established chemical synthesis principles, aiming for a high yield and purity suitable for research and development purposes.
Reaction Scheme
The overall reaction involves the conversion of this compound to this compound dipropionate through esterification at the 17 and 21 positions.
-
Starting Material: this compound
-
Acylating Agent: Propionic Anhydride
-
Catalyst: 4-Dimethylaminopyridine (DMAP)
-
Product: this compound 17,21-dipropionate
Experimental Protocol
This protocol details the synthesis of this compound dipropionate starting from this compound-17-propionate, which is an intermediate that can be formed from this compound. The final step involves the acylation of the 21-hydroxyl group.
3.1. Materials and Equipment
-
Reagents:
-
This compound-17-propionate
-
Propionic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Absolute ethanol
-
N-hexane
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Activated carbon
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
Heating mantle or oil bath
-
TLC plates (silica gel)
-
3.2. Synthesis Procedure
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound-17-propionate in anhydrous dichloromethane.
-
Addition of Reagents: Add 4-dimethylaminopyridine (DMAP) to the solution to act as a catalyst. Subsequently, add propionic anhydride, which serves as the acylating agent.
-
Reaction: Stir the mixture at a moderate temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.
3.3. Purification
-
Recrystallization: The crude this compound dipropionate can be purified by recrystallization. A mixed solvent system of absolute ethanol, dichloromethane, and n-hexane is effective for this purpose.
-
Decolorization: If necessary, the solution can be treated with activated carbon to remove colored impurities before recrystallization.
-
Isolation and Drying: The purified crystals are collected by filtration, washed with a cold solvent (e.g., n-hexane), and dried under vacuum to yield high-purity this compound dipropionate. A patent suggests that purification using a mixed solvent of acetone and an alkane can improve the purity from ~97.0% to over 99.5% and the yield from 90% to over 96%.
Quantitative Data Summary
The following table summarizes typical quantitative data associated with the synthesis and purification of this compound dipropionate.
| Parameter | Value | Reference |
| Starting Material | This compound-17-propionate | |
| Molecular Weight (this compound) | 392.46 g/mol | |
| Molecular Weight (this compound Dipropionate) | 504.6 g/mol | |
| Typical Reaction Yield (Crude) | >90% | |
| Yield after Purification | >96% | |
| Purity (HPLC) | >99.5% | |
| Melting Point | 176 - 180°C | |
| Optical Rotation [α]D²⁰ | +63° to +70° (in 1,4-dioxane) |
Analytical Characterization
The identity and purity of the synthesized this compound dipropionate should be confirmed using standard analytical techniques.
5.1. High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for determining the purity of the final product and identifying any related substances or degradation products.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile, tetrahydrofuran, and methanol is often employed.
-
Detection: UV detection at 240 nm.
-
Column Temperature: 50°C.
-
Flow Rate: 1.0 mL/min.
5.2. Spectroscopic Methods
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To elucidate the chemical structure and confirm the positions of the propionate esters.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Visual Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound dipropionate.
Caption: Workflow for the synthesis and purification of this compound dipropionate.
Application Notes and Protocols for Betamethasone Administration in a Murine Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of betamethasone in a murine model of ovalbumin (OVA)-induced allergic asthma. This guide is intended to assist researchers in designing and executing experiments to evaluate the efficacy of this compound and other novel therapeutics for asthma.
Introduction
Murine models of allergic asthma are essential tools for investigating the pathophysiology of the disease and for the preclinical assessment of new anti-inflammatory drugs. The ovalbumin (OVA)-induced asthma model is a widely used and well-characterized model that mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased levels of Th2 cytokines.[1][2][3] this compound, a potent synthetic glucocorticoid, serves as a critical positive control in these models due to its strong anti-inflammatory and immunosuppressive effects.[4]
Mechanism of Action of this compound in Asthma
This compound exerts its therapeutic effects primarily through its interaction with the cytosolic glucocorticoid receptor (GR). Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates gene expression through two main mechanisms:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes. A key example is the upregulation of annexin A1 (lipocortin-1), which inhibits phospholipase A2, a crucial enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The this compound-GR complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interaction prevents the transcription of genes encoding for pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), chemokines, and adhesion molecules, thereby reducing the inflammatory response in the airways.
Data Presentation: Efficacy of Glucocorticoids in Murine Asthma Models
The following tables summarize the expected quantitative effects of potent glucocorticoid treatment, such as this compound or the commonly used dexamethasone, on key asthma-related parameters in an OVA-induced murine model. It is important to note that while this compound is a potent glucocorticoid, dose-response studies are recommended to determine the optimal effective dose for specific experimental conditions.
Table 1: Effect of Glucocorticoid Treatment on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) |
| Naive (No OVA) | 0.5 - 1.5 | < 0.1 | < 0.5 | < 0.5 | 0.5 - 1.5 |
| OVA-Challenged (Vehicle) | 5.0 - 10.0 | 20.0 - 50.0 | 1.0 - 5.0 | 1.0 - 5.0 | 1.0 - 3.0 |
| OVA-Challenged + this compound | Significantly Reduced | Significantly Reduced | Reduced | Reduced | No significant change |
Data are presented as typical ranges and should be determined empirically for each study. "Significantly Reduced" indicates a statistically significant decrease compared to the OVA-Challenged (Vehicle) group.
Table 2: Effect of Glucocorticoid Treatment on Airway Hyperresponsiveness (AHR) and Serum IgE
| Treatment Group | Airway Resistance (cmH2O·s/mL) at max Methacholine dose | OVA-specific IgE (U/mL) |
| Naive (No OVA) | Baseline | < 10 |
| OVA-Challenged (Vehicle) | Significantly Increased | 100 - 500 |
| OVA-Challenged + this compound | Significantly Reduced | Reduced |
"Significantly Increased" and "Significantly Reduced" indicate statistically significant changes compared to the Naive and OVA-Challenged (Vehicle) groups, respectively.
Table 3: Effect of Glucocorticoid Treatment on Th2 Cytokine Levels in BALF (pg/mL)
| Treatment Group | IL-4 | IL-5 | IL-13 |
| Naive (No OVA) | < 10 | < 10 | < 15 |
| OVA-Challenged (Vehicle) | 50 - 150 | 100 - 300 | 200 - 500 |
| OVA-Challenged + this compound | Significantly Reduced | Significantly Reduced | Significantly Reduced |
"Significantly Reduced" indicates a statistically significant decrease compared to the OVA-Challenged (Vehicle) group.
Experimental Protocols
The following are detailed methodologies for key experiments in a murine model of OVA-induced asthma and subsequent treatment with this compound.
Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This protocol describes a standard method for inducing an allergic asthma phenotype in mice using ovalbumin.
Materials:
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile Phosphate-Buffered Saline (PBS)
-
BALB/c mice (female, 6-8 weeks old)
-
Nebulizer system
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.[2]
-
For the control group, administer i.p. injections of PBS with alum only.
-
-
Airway Challenge:
-
From Day 21 to Day 23, challenge the mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes daily.[2]
-
The control group is challenged with a PBS aerosol.
-
Protocol 2: this compound Administration
This section details different routes of administration for this compound as a therapeutic intervention. Treatment is typically initiated prior to or during the OVA challenge phase.
Route 1: Subcutaneous (s.c.) Injection
-
Dosage: A single subcutaneous dose of 0.1 mg of this compound has been shown to be effective in mice.[4][5]
-
Procedure: Administer a single s.c. injection of 0.1 mg this compound on a specific day relative to the OVA challenge, for example, on Day 20.
Route 2: Intraperitoneal (i.p.) Injection
-
Dosage: While specific data for this compound in murine asthma models is limited, a study in guinea pigs used a dose of 8 mg/kg. Dose-finding studies are recommended for mice.
-
Procedure: Administer daily i.p. injections of the selected dose of this compound starting one day before the first OVA challenge and continuing throughout the challenge period.
Route 3: Oral Gavage
-
Dosage: Specific dosages for oral administration of this compound in this model are not well-established in the reviewed literature. Pilot studies to determine an effective dose are advised.
-
Procedure: Administer the selected dose of this compound by oral gavage daily, commencing before the OVA challenge phase.
Vehicle Control: For all administration routes, a vehicle control group should be included, receiving injections or gavage of the vehicle (e.g., sterile saline) on the same schedule as the this compound-treated group.
Protocol 3: Assessment of Airway Inflammation
Bronchoalveolar Lavage (BAL):
-
Twenty-four to 48 hours after the final OVA challenge, euthanize the mice.
-
Expose the trachea and cannulate it with a sterile catheter.
-
Instill and aspirate 0.5 - 1.0 mL of sterile PBS three times.
-
Pool the recovered BAL fluid (BALF).
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
Protocol 4: Assessment of Airway Hyperresponsiveness (AHR)
-
Twenty-four hours after the final OVA challenge, measure AHR using a whole-body plethysmography system.
-
Place conscious, unrestrained mice in the plethysmography chambers and allow them to acclimatize.
-
Record baseline readings.
-
Expose the mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values at each methacholine concentration as an indicator of airway obstruction.
Protocol 5: Measurement of Cytokines
-
Use the supernatant from the centrifuged BALF collected in Protocol 3.
-
Measure the concentrations of Th2 cytokines (IL-4, IL-5, IL-13) using commercially available ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for OVA-induced asthma and this compound treatment.
Caption: this compound's anti-inflammatory signaling pathway in asthma.
References
- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 2. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 4. A placebo-controlled, blinded comparison between this compound and dexamethasone to enhance lung maturation in the fetal mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Placebo-controlled comparison between a single dose and a multidose of this compound in accelerating lung maturation of mice offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro cell culture techniques using betamethasone for anti-inflammatory assays
Application Notes: In Vitro Anti-Inflammatory Assays Using Betamethasone
Introduction
This compound is a potent synthetic glucocorticoid renowned for its significant anti-inflammatory and immunosuppressive properties.[1][2][3] It is widely utilized in the treatment of various inflammatory conditions, including skin disorders, rheumatoid arthritis, and asthma.[2][4] The primary mechanism of action involves the modulation of gene expression through binding to the intracellular glucocorticoid receptor (GR).[1][5][6] These application notes provide a comprehensive guide for researchers to evaluate the anti-inflammatory effects of this compound using common in vitro cell culture models. Detailed protocols for inducing an inflammatory response in macrophages and subsequent quantification of key inflammatory mediators are presented.
Mechanism of Action: Glucocorticoid Signaling and NF-κB Inhibition
This compound, being lipophilic, passively diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm.[1] This binding event causes a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[1][4]
Inside the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation : The complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins, such as lipocortin-1 (also known as annexin-1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory prostaglandins and leukotrienes.[1][4][5]
-
Transrepression : The this compound-GR complex can directly interact with and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[5][7] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8] this compound can inhibit NF-κB by inducing the synthesis of its inhibitor, IκBα, which sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[8][9]
Experimental Design: LPS-Induced Inflammation in Macrophages
A common and effective in vitro model to study anti-inflammatory agents involves the use of lipopolysaccharide (LPS) to stimulate an inflammatory response in macrophage cells.[10][11] LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on macrophages, triggering a signaling cascade that activates NF-κB and leads to the robust production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[10] Human monocytic cell lines, such as THP-1, can be differentiated into macrophage-like cells and are frequently used for these assays.[12][13]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables present representative data from experiments evaluating the anti-inflammatory effects of this compound on LPS-stimulated macrophages.
Table 1: Effect of this compound on Cell Viability and Nitric Oxide Production
| Treatment | Concentration | Cell Viability (% of Control) | Nitric Oxide (NO) Production (µM) | % Inhibition of NO |
|---|---|---|---|---|
| Control (Untreated) | - | 100 ± 4.5 | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 98 ± 5.1 | 25.4 ± 2.1 | 0% |
| LPS + this compound | 1 nM | 99 ± 4.8 | 20.1 ± 1.9 | 21.7% |
| LPS + this compound | 10 nM | 97 ± 5.3 | 13.5 ± 1.5 | 48.4% |
| LPS + this compound | 100 nM | 96 ± 4.9 | 6.8 ± 0.9 | 73.2% |
| LPS + this compound | 1 µM | 95 ± 5.5 | 3.1 ± 0.5 | 87.8% |
| IC₅₀ (NO Inhibition) | ~12 nM | | | |
Data are represented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay. NO production was measured in the supernatant using the Griess assay.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment | Concentration | TNF-α Secretion (pg/mL) | % Inhibition | IL-6 Secretion (pg/mL) | % Inhibition |
|---|---|---|---|---|---|
| Control (Untreated) | - | 25 ± 8 | - | 15 ± 5 | - |
| LPS (1 µg/mL) | - | 1550 ± 120 | 0% | 1280 ± 95 | 0% |
| LPS + this compound | 10 nM | 810 ± 75 | 47.7% | 755 ± 68 | 41.0% |
| LPS + this compound | 100 nM | 325 ± 40 | 79.0% | 390 ± 45 | 69.5% |
| LPS + this compound | 1 µM | 150 ± 25 | 90.3% | 180 ± 30 | 85.9% |
Data are represented as mean ± standard deviation (n=3). Cytokine levels in the supernatant were quantified by ELISA.[13][14]
Experimental Protocols
Protocol 1: Cell Culture and Induction of Inflammation
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells and subsequent inflammatory stimulation.[10][12]
-
Cell Culture : Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Differentiation : Seed THP-1 cells into appropriate culture plates (e.g., 96-well for viability/Griess/ELISA, 6-well for Western blot) at a density of 1 x 10⁶ cells/mL. Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 nM.
-
Incubation : Incubate for 24-48 hours to allow differentiation into adherent macrophage-like cells.
-
Resting Phase : Gently aspirate the PMA-containing medium, wash the adherent cells once with sterile Phosphate-Buffered Saline (PBS), and add fresh, serum-free RPMI-1640 medium. Allow cells to rest for 24 hours.
-
Pre-treatment : Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Inflammatory Stimulation : Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control group.
-
Final Incubation : Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Sample Collection : After incubation, carefully collect the cell culture supernatant for Griess and ELISA assays. Store at -80°C if not used immediately. Lyse the remaining cells for Western blot analysis.
Protocol 2: Nitric Oxide (NO) Quantification (Griess Assay)
This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[15][16][17]
-
Reagent Preparation : Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.
-
Assay Procedure : Add 50 µL of cell culture supernatant or nitrite standard to a new 96-well plate.
-
Griess Reaction : Add 50 µL of the freshly mixed Griess reagent to each well.
-
Incubation : Incubate for 10-15 minutes at room temperature, protected from light.
-
Measurement : Measure the absorbance at 540 nm using a microplate reader.
-
Calculation : Determine the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)
This protocol outlines the quantification of TNF-α and IL-6 using a sandwich ELISA kit.[18][19][20][21]
-
Plate Coating : Coat a 96-well ELISA plate with the capture antibody (e.g., anti-human TNF-α) overnight at 4°C.
-
Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation : Wash the plate and add 100 µL of cell culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody : Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate : Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Substrate Development : Wash the plate and add the TMB substrate. Incubate in the dark until a color develops (15-20 minutes).
-
Stop Reaction : Add a stop solution (e.g., 2N H₂SO₄) to each well.
-
Measurement : Read the absorbance at 450 nm.
-
Calculation : Calculate cytokine concentrations from the standard curve.
Protocol 4: Western Blot Analysis for NF-κB Pathway
This protocol is for detecting the degradation of IκBα and the phosphorylation of the p65 subunit of NF-κB, key indicators of pathway activation.[22][23][24][25]
-
Protein Extraction : After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against IκBα, phospho-p65 (Ser536), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein bands to the loading control.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Dipropionate? [synapse.patsnap.com]
- 6. pallipedia.org [pallipedia.org]
- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Gambogenic acid inhibits LPS-simulated inflammatory response by suppressing NF-κB and MAPK in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Properties of Injectable this compound-Loaded Tyramine-Modified Gellan Gum/Silk Fibroin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4.6. Nitric Oxide Assay [bio-protocol.org]
- 16. mdpi.com [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. diva-portal.org [diva-portal.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Betamethasone-Loaded Nanoparticles for Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone, a potent synthetic glucocorticoid, is widely used in the topical treatment of various inflammatory skin conditions such as eczema and psoriasis.[1][2] Its therapeutic efficacy is often limited by poor skin penetration and potential systemic side effects with prolonged use.[3][4] Encapsulating this compound into nanoparticles offers a promising strategy to overcome these limitations by enhancing drug delivery to the target skin layers, providing controlled release, and minimizing systemic absorption.[5][6][7] This document provides a detailed overview of the development, characterization, and evaluation of this compound-loaded nanoparticles for topical application.
Data Presentation: Physicochemical Properties of this compound-Loaded Nanoparticles
The following table summarizes the key quantitative data from various studies on this compound-loaded nanoparticles, offering a comparative view of different formulation strategies.
| Nanoparticle Type | This compound Derivative | Core Material(s) | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanoparticles | This compound-21-acetate | Poly-ϵ-caprolactone, Stearic Acid, Oleic Acid | - | ~300 | Negative | 90 | - | [6] |
| Polymeric Nanoparticles | This compound Valerate | Chitosan | High Pressure Homogenization-Solvent Evaporation | < 250 ± 28 | +58 ± 8 | 86 ± 5.6 | 34 ± 7.2 | [8] |
| Hyaluronic Acid-Coated Polymeric Nanoparticles | This compound Valerate | Chitosan, Hyaluronic Acid | - | < 300 ± 28 | +58 ± 8 | 86 ± 5.6 | 34 ± 7.2 | [9] |
| Polymeric Nanoparticles | This compound | Poly[epsilon-caprolactone] | Nanoprecipitation | 150 - 400 | -28 to -42 (with Sodium Cholate) | 75 - 90 | - | [10] |
| Chitosan-Alginate Nanoparticles | This compound Sodium Phosphate | Chitosan, Sodium Alginate | Ionotropic Gelation | 16.8 - 692 | +18.49 to +29.83 | up to 64 | - | |
| Solid Lipid Nanoparticles (SLNs) | This compound Dipropionate | Precirol ATO 5 | Hot Melt High Shear Homogenization | - | - | - | - | [11] |
| Nanostructured Lipid Carriers (NLCs) | This compound Dipropionate | Glyceryl Monostearate, Oleic Acid | High Shear Homogenization and Sonication | - | - | - | - | [4][7] |
| Nanocrystals | This compound Dipropionate | - | Wet Media Milling | 284 | - | - | - | [12] |
Experimental Protocols
Preparation of this compound-Loaded Polymeric Nanoparticles using Emulsion Solvent Diffusion Method
This protocol describes a common method for preparing polymeric nanoparticles.[13]
Materials:
-
This compound Dipropionate
-
Eudragit RS100 (or other suitable polymer)
-
Ethyl acetate
-
Polyvinyl alcohol (PVA)
-
Distilled water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound Dipropionate and Eudragit RS100 in ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA to act as an emulsifying agent.
-
Emulsification: Gradually add the organic phase to the aqueous phase while stirring at a controlled speed (e.g., 500-1500 rpm) at room temperature.
-
Solvent Evaporation: Continue stirring the mixture for a defined period (e.g., 3 hours) to allow for the complete evaporation of the ethyl acetate.
-
Nanoparticle Recovery: The formed nanoparticles will be in a suspension. Filter the suspension.
-
Washing and Drying: Wash the collected nanoparticles with distilled water to remove any excess surfactant and unencapsulated drug. Dry the nanoparticles at room temperature.
Preparation of Nanostructured Lipid Carriers (NLCs) by High Shear Homogenization and Sonication
This method is suitable for preparing lipid-based nanoparticles like NLCs.[4][7]
Materials:
-
This compound Dipropionate
-
Solid lipid (e.g., Glyceryl Monostearate)
-
Liquid lipid (e.g., Oleic Acid)
-
Surfactant (e.g., Polysorbate 80)
-
Distilled water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid and liquid lipid together at a temperature above the melting point of the solid lipid. Dissolve the this compound Dipropionate in this molten lipid mixture.
-
Aqueous Phase Preparation: Heat the distilled water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous phase using a high-shear homogenizer for a few minutes to form a coarse oil-in-water emulsion.
-
Nanoemulsion Formation: Subject the pre-emulsion to high-power ultrasonication (sonication) to reduce the droplet size to the nanometer range.
-
NLC Formation: Allow the resulting nanoemulsion to cool down to room temperature, leading to the recrystallization of the lipid matrix and the formation of NLCs.
In Vitro Drug Release Study using Franz Diffusion Cell
This protocol is used to evaluate the release profile of this compound from the nanoparticle formulations.[12][13]
Apparatus:
-
Franz diffusion cell
-
Synthetic membrane (e.g., dialysis membrane) or excised animal/human skin
-
Receptor medium (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent like Tween 80 to maintain sink conditions)
-
Magnetic stirrer
-
Water bath or heating block to maintain physiological temperature (32-37°C)
Procedure:
-
Membrane Preparation: Mount the synthetic membrane or excised skin between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Receptor Compartment: Fill the receptor compartment with the pre-warmed receptor medium and place a magnetic stir bar inside.
-
Sample Application: Apply a known quantity of the this compound-loaded nanoparticle formulation onto the surface of the membrane in the donor compartment.
-
Study Execution: Place the Franz diffusion cells in a water bath or on a heating block maintained at the desired temperature. Start the magnetic stirrer in the receptor compartment.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the withdrawn samples for this compound concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14]
Ex Vivo Skin Permeation Study
This study assesses the ability of the nanoparticle formulation to deliver this compound into and through the skin layers.[4][7]
Materials:
-
Excised full-thickness skin (e.g., from rats, pigs, or human cadavers)
-
Franz diffusion cell setup (as described above)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Skin Preparation: Carefully excise the full-thickness skin and remove any subcutaneous fat. Equilibrate the skin in PBS for a short period before mounting it on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Study Execution: Follow the same procedure as the in vitro drug release study for sample application, temperature maintenance, and sampling from the receptor compartment.
-
Skin Deposition Analysis: At the end of the experiment, dismount the skin from the diffusion cell.
-
Carefully wipe the excess formulation from the skin surface.
-
Separate the epidermis from the dermis using a suitable technique (e.g., heat separation).
-
Extract the this compound from the epidermis, dermis, and the receptor fluid separately using an appropriate solvent.
-
-
Quantification: Analyze the extracts to determine the amount of this compound that has permeated through the skin and the amount retained in the different skin layers.
Visualizations
Experimental Workflow for Nanoparticle Development
Caption: Workflow for developing and evaluating this compound-loaded nanoparticles.
Mechanism of Enhanced Skin Permeation by Nanoparticles
Caption: Nanoparticles enhance skin permeation of this compound.
Anti-inflammatory Signaling Pathway of Glucocorticoids
Caption: Glucocorticoid anti-inflammatory signaling pathway.[15][16][17][18]
References
- 1. This compound | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Topical: MedlinePlus Drug Information [medlineplus.gov]
- 3. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Development of this compound Dipropionate-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Percutaneous permeation of this compound 17-valerate incorporated in lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymeric nanoparticles modified with fatty acids encapsulating this compound for anti-inflammatory treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of this compound Dipropionate-Loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanoencapsulation of this compound valerate using high pressure homogenization-solvent evaporation technique: optimization of formulation and process parameters for efficient dermal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hyaluronic acid-modified this compound encapsulated polymeric nanoparticles: fabrication, characterisation, in vitro release kinetics, and dermal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro evaluation of this compound-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid lipid nanoparticles-loaded topical gel containing combination drugs: an approach to offset psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Dipropionate Nanocrystals: Investigation, Feasibility and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjpn.org [rjpn.org]
- 14. pharmascholars.com [pharmascholars.com]
- 15. Mechanisms of the anti-inflammatory effects of glucocorticoids: genomic and nongenomic interference with MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]
- 17. karger.com [karger.com]
- 18. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Pressure Homogenization of Betamethasone Valerate Nanoencapsulation
These application notes provide a comprehensive overview and detailed protocols for the nanoencapsulation of betamethasone valerate using high-pressure homogenization (HPH). This technique is a robust and scalable method for producing various types of nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), to enhance the dermal delivery of this compound valerate.
Introduction
This compound valerate is a potent corticosteroid commonly used in topical formulations to treat inflammatory skin conditions such as atopic dermatitis and psoriasis.[1] However, its therapeutic efficacy can be limited by poor penetration through the stratum corneum.[2][3] Nanoencapsulation offers a promising strategy to overcome this barrier by increasing drug solubility, stability, and skin permeation, thereby improving therapeutic outcomes and potentially reducing side effects.[1] High-pressure homogenization is a widely utilized, solvent-free (or solvent-reduced), and scalable technique for the production of nanoparticles.[4][5][6] This method involves forcing a drug-loaded lipid or polymer dispersion through a narrow gap at very high pressures, leading to a significant reduction in particle size to the nanometer range.[4][7]
Key Applications
-
Enhanced Dermal Targeting: Nanoencapsulation facilitates the targeted delivery of this compound valerate to the epidermis and dermis, increasing its local concentration and therapeutic effect.[2][3]
-
Improved Drug Permeation: Nanoparticles can enhance the penetration of this compound valerate through the skin barrier.[1]
-
Controlled Release: The nanoparticle matrix can be designed to provide a sustained release of the encapsulated drug, prolonging its therapeutic action and allowing for less frequent application.[1][8]
-
Increased Stability: Encapsulation can protect this compound valerate from chemical degradation, enhancing the stability of the formulation.[5]
Quantitative Data Summary
The following tables summarize the key physicochemical characteristics of this compound valerate-loaded nanoparticles prepared by high-pressure homogenization and other related methods, as reported in the literature.
Table 1: Physicochemical Properties of this compound Valerate-Loaded Nanoparticles
| Nanoparticle Type | Formulation Details | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Loading Capacity (%) | Reference |
| Chitosan Nanoparticles (CS-NPs) | This compound valerate, Chitosan, PVA, Dichloromethane | < 250 ± 28 | +58 ± 8 | 86 ± 5.6 | 34 ± 7.2 | [2][3] |
| Nanostructured Lipid Carriers (NLCs) | This compound valerate, Solid Lipid, Liquid Lipid | 390.8 | +26.7 | 86.84 | Not Reported | [9] |
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of this compound valerate-loaded nanoparticles using high-pressure homogenization.
This protocol is adapted from the methodology described by Shadab et al. (2019).[2][3]
Materials:
-
This compound Valerate (BMV)
-
Chitosan (CS)
-
Polyvinyl Alcohol (PVA)
-
Dichloromethane (DCM)
-
Distilled Water
Equipment:
-
High-Pressure Homogenizer
-
Magnetic Stirrer
-
Ultracentrifuge
-
Freeze Dryer
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound Valerate in dichloromethane.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of polyvinyl alcohol (e.g., 1.0 g PVA in water). In a separate container, prepare different concentrations of chitosan solution (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mg/ml).[3]
-
Pre-emulsification: Add the organic phase to the aqueous PVA solution under continuous stirring to form a coarse oil-in-water (o/w) emulsion.
-
High-Pressure Homogenization: Subject the pre-emulsion to high-pressure homogenization at a pressure of 20,000 psi for a specified number of cycles (e.g., 5 cycles).[3]
-
Solvent Evaporation: Stir the resulting nanoemulsion for an extended period (e.g., overnight) at room temperature to allow for the complete evaporation of dichloromethane, leading to the formation of nanoparticles.
-
Purification: Centrifuge the nanoparticle dispersion at high speed (e.g., 25,000 rpm) to separate the nanoparticles from the supernatant.[3]
-
Lyophilization: Freeze the purified nanoparticle pellet at -20°C for 3 days and then lyophilize for 3 days to obtain a dry powder of BMV-CS-NPs.[3]
This protocol is a general procedure based on methodologies for preparing NLCs.[1][5][10]
Materials:
-
This compound Valerate (BMV)
-
Solid Lipid (e.g., Compritol 888 ATO, Precirol ATO 5)
-
Liquid Lipid (e.g., Oleic Acid, Capryol 90)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-Pressure Homogenizer
-
Water Bath or Heating Mantle
-
High-Shear Mixer (optional)
-
Magnetic Stirrer
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid. Dissolve the this compound valerate in this molten lipid mixture.
-
Preparation of the Aqueous Phase: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer at a defined pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-5 cycles).[4] The homogenization temperature should be maintained above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion to room temperature while stirring. The lipid will recrystallize and form solid NLCs.
Characterization of Nanoparticles
5.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
These parameters are crucial for predicting the stability and in vivo performance of the nanoparticles. They can be measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) techniques.
5.2. Entrapment Efficiency (EE) and Loading Capacity (LC):
EE and LC determine the amount of drug successfully encapsulated within the nanoparticles. This is typically quantified by separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation) and measuring the drug concentration in the supernatant and/or the nanoparticles using a validated analytical method like HPLC.[11]
5.3. Morphology:
The shape and surface morphology of the nanoparticles can be visualized using techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).[3]
Visualizations
References
- 1. Preclinical Assessment of Steroidal Nanostructured Lipid Carriers Based Gels for Atopic Dermatitis: Optimization and Product Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoencapsulation of this compound valerate using high pressure homogenization-solvent evaporation technique: optimization of formulation and process parameters for efficient dermal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoencapsulation - High Pressure Homogenizers [homogenisingsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jru-b.com [jru-b.com]
- 10. scispace.com [scispace.com]
- 11. Formulation and Quantitative Analysis of this compound Valerate and Neomycin Sulfate Cream by High Performance Liquid Chromatography and Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Micronization of Betamethasone using Supercritical Antisolvent (SAS) Technology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Betamethasone is a potent glucocorticoid steroid with significant anti-inflammatory and immunosuppressive properties. However, its low aqueous solubility can limit its bioavailability and therapeutic efficacy.[1][2] Micronization, the process of reducing the average particle diameter of a solid material, is a well-established technique to enhance the dissolution rate and bioavailability of poorly soluble drugs.[1] Supercritical antisolvent (SAS) technology has emerged as a promising alternative to conventional micronization methods like milling and grinding, offering superior control over particle size, morphology, and purity.[3]
This document provides detailed application notes and protocols for the micronization of this compound using SAS technology. It is intended to guide researchers, scientists, and drug development professionals in the application of this advanced particle engineering technique to improve the physicochemical properties of this compound.
Principle of Supercritical Antisolvent (SAS) Technology
The SAS process utilizes a supercritical fluid, typically carbon dioxide (CO₂), as an antisolvent.[4] The drug is first dissolved in a suitable organic solvent to create a liquid solution. This solution is then sprayed through a nozzle into a chamber filled with supercritical CO₂.[4] The high diffusivity of the supercritical CO₂ leads to rapid mixing with the liquid solvent, causing the solvent to expand and its dissolving power to decrease dramatically.[4] This supersaturation of the drug in the solvent/antisolvent mixture results in the precipitation of the drug as fine particles.[4] The precipitated particles are then collected, and the solvent-CO₂ mixture is removed.
Advantages of SAS for this compound Micronization
-
Control over Particle Size and Morphology: By carefully controlling process parameters such as pressure, temperature, and concentration, the SAS process allows for the production of particles with a narrow size distribution and desired morphology (e.g., spherical, crystalline).[1][3]
-
Solvent-Free Product: The final product is typically free of residual organic solvents, as the supercritical CO₂ can be easily removed by depressurization.[3]
-
Amorphous or Crystalline Forms: The SAS process can be tuned to produce either amorphous or crystalline forms of the drug, which can significantly impact its dissolution properties.[1]
-
Enhanced Dissolution Rate: The reduction in particle size and potential for producing amorphous forms leads to a significant increase in the surface area and, consequently, a higher dissolution rate.[1][2]
Data Presentation
Table 1: Physicochemical Properties of Raw and SAS-Processed this compound
| Property | Raw this compound | SAS-Processed this compound |
| Particle Size | > 50 µm | 0.5 - 5 µm |
| Morphology | Irregular, large crystals | Spherical or fine needles, uniform |
| Crystallinity | Crystalline | Amorphous or reduced crystallinity |
| Aqueous Solubility | Poor | Significantly Increased |
| Dissolution Rate | Slow | Rapid |
Table 2: Influence of SAS Process Parameters on this compound Particle Size
| Parameter | Effect on Particle Size | Rationale |
| Pressure | Increasing pressure generally decreases particle size. | Higher pressure increases the miscibility of CO₂ and the organic solvent, leading to faster supersaturation and nucleation. |
| Temperature | The effect can be complex. Increasing temperature can decrease particle size by increasing solvent diffusion but may also increase solubility, leading to larger particles. | The interplay between solvent diffusion and drug solubility at different temperatures dictates the final particle size. |
| Drug Concentration | Increasing concentration tends to increase particle size. | Higher concentrations can lead to particle growth and agglomeration. |
| Solution Flow Rate | Increasing flow rate can lead to larger particles. | Higher flow rates may result in incomplete mixing and slower supersaturation. |
Experimental Protocols
Materials and Equipment
-
This compound (USP grade)
-
Organic Solvent (e.g., Acetone, Dichloromethane, Dimethyl sulfoxide - DMSO)[5][6]
-
Supercritical Fluid Grade Carbon Dioxide (CO₂)
-
Supercritical Antisolvent (SAS) Apparatus (including high-pressure pump for CO₂, high-pressure pump for the liquid solution, precipitation chamber, back-pressure regulator, and collection vessel)
-
Particle Size Analyzer (e.g., Laser Diffraction or Dynamic Light Scattering)
-
Scanning Electron Microscope (SEM)
-
X-ray Diffractometer (XRD)
-
Dissolution Testing Apparatus
Protocol 1: Micronization of this compound using SAS
-
Solution Preparation: Dissolve this compound in a suitable organic solvent (e.g., acetone) to a final concentration of 5-20 mg/mL.[5] Ensure the drug is completely dissolved.
-
Apparatus Setup:
-
Set the precipitation chamber temperature to 40-60 °C.
-
Pressurize the chamber with supercritical CO₂ to the desired operating pressure (e.g., 100-150 bar).[5]
-
-
SAS Process:
-
Pump the this compound solution through a nozzle into the precipitation chamber at a controlled flow rate (e.g., 1-5 mL/min).[6]
-
Simultaneously, maintain a constant flow of supercritical CO₂ into the chamber.
-
-
Particle Collection:
-
The micronized this compound particles will precipitate and be collected on a filter at the bottom of the chamber.
-
Continue to flush the system with pure supercritical CO₂ for a period (e.g., 30-60 minutes) to remove any residual solvent.
-
-
Depressurization and Sample Recovery:
-
Slowly depressurize the precipitation chamber to atmospheric pressure.
-
Carefully collect the micronized this compound powder.
-
-
Characterization:
-
Analyze the particle size and morphology of the collected powder using a particle size analyzer and SEM.
-
Determine the crystalline nature of the particles using XRD.
-
Conduct dissolution studies to compare the dissolution rate of the micronized this compound with the unprocessed drug.
-
Protocol 2: Preparation of this compound-PVP Solid Dispersions using SAS
To further enhance the stability of the amorphous form and improve wettability, this compound can be co-precipitated with a hydrophilic polymer like polyvinylpyrrolidone (PVP).
-
Solution Preparation: Dissolve both this compound and PVP (e.g., PVP K30) in a common solvent (e.g., a mixture of acetone and ethanol) at a specific drug-to-polymer ratio (e.g., 1:2 to 1:10 w/w).
-
SAS Process: Follow the same procedure as in Protocol 1, using the this compound-PVP solution.
-
Characterization: In addition to the characterization methods in Protocol 1, perform Fourier-transform infrared spectroscopy (FTIR) to assess drug-polymer interactions.
Mandatory Visualizations
Caption: Experimental workflow for this compound micronization using SAS.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabrication of this compound micro- and nanoparticles using supercritical antisolvent technology: In vitro drug release study and Caco-2 cell cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Micronization by Supercritical AntiSolvent (SAS) | Laboratorio de Equilibrio de Fases y Fluidos Supercríticos [ucm.es]
- 5. Supercritical Antisolvent Precipitation of Corticosteroids/β-Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supercritical Antisolvent Precipitation of Corticosteroids/β-Cyclodextrin Inclusion Complexes [mdpi.com]
Application Notes and Protocols for Betamethasone Administration in Pregnant Mice for Fetal Lung Maturation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of betamethasone in pregnant mice to study fetal lung maturation. This information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanisms of antenatal corticosteroid therapy.
Introduction
Antenatal administration of synthetic glucocorticoids, such as this compound, is a critical intervention in pregnancies at risk of preterm birth to accelerate fetal lung maturation and reduce the incidence of neonatal respiratory distress syndrome (RDS). This compound exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and modulates the expression of genes crucial for lung development.[1] This includes the upregulation of genes encoding for surfactant proteins (SPs), which are essential for reducing surface tension in the alveoli and preventing their collapse.[1][2][3] Murine models are invaluable for investigating the mechanisms of this compound action and for the preclinical assessment of new therapeutic strategies.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound on fetal and neonatal outcomes in mice.
Table 1: Effects of this compound on Fetal and Neonatal Outcomes in Mice
| Parameter | Treatment Group | Control Group | Key Findings | Reference |
| Fetal Lung Maturity | This compound (0.1 mg single dose) | Saline | Enhanced histologic maturation and improved neonatal respiratory efforts. | --INVALID-LINK-- |
| Pup Breathing Score | Repetitive this compound Doses | Saline | Significantly higher breathing scores in the this compound group. | --INVALID-LINK-- |
| Fetal Body Weight | Repetitive this compound Doses | Saline | Significantly less body weight in the treatment group. | --INVALID-LINK-- |
| Maternal Weight Gain | This compound | Saline | Significantly lower maternal weight gain in the this compound group. | --INVALID-LINK-- |
| Litter Size (Deaths) | Repetitive Dexamethasone Doses | Saline | Significantly higher number of deaths in the dexamethasone group. | --INVALID-LINK-- |
Table 2: Effects of this compound on Surfactant Protein mRNA Expression
| Surfactant Protein | Treatment | Fold Change vs. Control | Animal Model | Reference |
| SP-A, SP-B, SP-C | This compound | Increased | Fetal Rabbit | --INVALID-LINK-- |
| SP-A, SP-B, SP-C | This compound | ≥ 2-fold increase | Preterm Lamb | --INVALID-LINK-- |
| SP-A | This compound (low conc.) | Upregulated | Human Lung Cells | --INVALID-LINK-- |
| SP-A | This compound (high conc.) | Reduced | Human Lung Cells | --INVALID-LINK-- |
Experimental Protocols
Animal Model
-
Species: Mouse (e.g., CD-1, C57BL/6)
-
Mating: Timed-pregnant females are used. The day a vaginal plug is observed is designated as embryonic day 0.5 (E0.5).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be approved by the institution's Animal Care and Use Committee.
This compound Administration Protocol
This protocol is based on established methods for inducing fetal lung maturation in mice.
Materials:
-
This compound sodium phosphate and this compound acetate injectable suspension (e.g., Celestone® Soluspan®)
-
Sterile saline (0.9% NaCl)
-
1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare a fresh dilution of this compound in sterile saline.
-
For a 0.1 mg dose per mouse, dilute the stock solution to a concentration that allows for a reasonable injection volume (e.g., 100-200 µL). The exact dilution will depend on the concentration of the commercial stock. This dose has been shown to be experimentally equivalent to the clinical dose used in humans.[4]
-
-
Animal Handling and Injection:
-
On day 14 or 15 of gestation, weigh the pregnant mouse.
-
Gently restrain the mouse.
-
Administer a single subcutaneous (SC) injection of the prepared this compound solution (e.g., 0.1 mg) or an equivalent volume of sterile saline for the control group. The injection is typically given in the scruff of the neck.
-
For studies involving repetitive doses, injections can be administered twice daily on days 14 and 15 of gestation.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress.
-
Continue to provide ad libitum access to food and water.
-
Assessment of Fetal Lung Maturation
3.3.1. Tissue Collection:
-
On a predetermined day (e.g., E17.5 or E18.5), euthanize the pregnant dam via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the uterine horns to retrieve the fetuses.
-
Euthanize the fetuses and collect the fetal lungs.
3.3.2. Histological Analysis:
-
Fixation: Immediately fix the fetal lungs in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize lung architecture, including the thinning of alveolar septa and the increase in air sac space.
-
Microscopy and Analysis: Examine the stained sections under a light microscope. Morphometric analysis can be performed to quantify changes in airspace-to-tissue ratio.
3.3.3. Surfactant Protein Expression Analysis (qRT-PCR):
-
RNA Extraction: Isolate total RNA from fetal lung tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., Sftpa1, Sftpb, Sftpc) and a housekeeping gene (e.g., Gapdh, Actb).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the this compound-treated and control groups.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound — EVOLVE [evolvenicuprogram.com]
- 2. Dose-response effects of this compound on maturation of the fetal sheep lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glucocorticoids on fetal and neonatal lung development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of maternal this compound administration on feto-placental vascular resistance in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Novel Synthetic Route for Betamethasone from 9α-Hydroxyandrost-4-ene-3,17-dione
Audience: Researchers, scientists, and drug development professionals.
Introduction
Betamethasone is a potent glucocorticoid steroid widely used for its anti-inflammatory and immunosuppressive properties. Traditional synthesis routes often rely on costly and environmentally challenging starting materials. This application note details a novel and efficient synthetic pathway for this compound starting from the readily available 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD). This route incorporates a stereoselective introduction of the crucial 16β-methyl group, avoids the use of highly toxic reagents for the installation of the 17-side chain, and employs a mild fermentation step for the final 1,2-dehydrogenation, presenting a promising alternative for industrial application with reduced toxicity and cost.[1][2] The overall process is completed in 11 steps with a total yield of 22.9%.[1][2] A more recent chemo- and biocatalytic approach has also been developed, achieving a 12.6-14.0% overall yield.[3][4]
Overall Synthetic Pathway
The synthesis of this compound from 9α-hydroxyandrost-4-ene-3,17-dione proceeds through a series of chemical transformations and a key fermentation step. The overall workflow is depicted below.
Caption: Overall synthetic route from 9αOH-AD to this compound.
Quantitative Data Summary
The following table summarizes the yields for each step in the synthesis of this compound from 9α-hydroxyandrost-4-ene-3,17-dione.
| Step | Starting Material | Product | Yield (%) |
| 1 | 9α-Hydroxyandrost-4-ene-3,17-dione (1) | 4,9(11)-Androstadiene-3,17-dione (2) | 98 |
| 2 | Compound (2) | 3-Ethoxy-androsta-3,5,9(11)-triene-17-one (3) | 96 |
| 3 | Compound (3) | 3-Ethoxy-16α-methylandrosta-3,5,9(11)-diene-17-one (4) | 67.9 |
| 4 & 5 | Compound (4) | 16α-Methyl-9α-hydroxyandrost-4-ene-3,17-dione (6) | 58 (two steps) |
| 6 | Compound (6) | 16β-Methyl-9α-hydroxyandrost-4-ene-3,17-dione (7) | 88 |
| 7-10 | Compound (7) | 16β-Methyl-9,11β-epoxy-pregna-1,4-diene-3,20-dione-17α,21-diol 21-acetate (11) | 65 (four steps) |
| 11 | Compound (11) | This compound (12) | 85 |
| Overall | Compound (1) | This compound (12) | 22.9 |
Experimental Protocols
A detailed methodology for each key transformation is provided below.
Step 1: Synthesis of 4,9(11)-androstadiene-3,17-dione (2)
-
A mixture of 9α-hydroxyandrost-4-ene-3,17-dione (1) and an acidic catalyst in a suitable solvent is refluxed until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction mixture is processed to isolate the crude product.
-
Purification by recrystallization yields 4,9(11)-androstadiene-3,17-dione (2) as a solid.
Step 2: Synthesis of 3-ethoxy-androsta-3,5,9(11)-triene-17-one (3)
-
To a solution of compound (2) in a mixture of anhydrous ethanol and triethyl orthoformate, a catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is stirred at room temperature. Upon completion, the reaction is quenched, and the product is extracted.
-
The crude product is purified to give compound (3) as a yellow solid.[1]
Step 3: Synthesis of 3-ethoxy-16α-methylandrosta-3,5,9(11)-diene-17-one (4)
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at low temperature under a nitrogen atmosphere.
-
A solution of compound (3) in THF is then added dropwise to the LDA solution at -40 °C.
-
After stirring, methyl bromide (CH3Br) is added, and the reaction is allowed to proceed.
-
The reaction is quenched with water, and the product is extracted and purified.[1]
Step 4 & 5: Synthesis of 16α-methyl-9α-hydroxyandrost-4-ene-3,17-dione (6)
-
The enol ether (4) is hydrolyzed using an acid catalyst in an aqueous organic solvent to give 16α-methyl-4,9(11)-androstadiene-3,17-dione (5).
-
Compound (5) is then subjected to epoxidation followed by a reduction step to introduce the 9α-hydroxy group, yielding compound (6). This two-step process results in a 58% yield after recrystallization.[1]
Step 6: Isomerization to 16β-methyl-9α-hydroxyandrost-4-ene-3,17-dione (7)
-
The 16α-methyl intermediate (6) is treated with a base, such as sodium hydroxide in an alcoholic solution, to induce epimerization at the C16 position.
-
The thermodynamically more stable 16β-methyl isomer (7) is obtained after workup and purification.
Steps 7-10: Side-chain Construction and Dehydrogenation
-
The 17-side chain is installed using 2-chlorovinyl ethyl ether, which is a less toxic alternative to the traditional potassium cyanide method.[1][2]
-
This is followed by a series of transformations including cyclization to form the 9,11β-epoxide.[1]
-
The crucial 1,2-dehydrogenation is achieved through a mild fermentation process, which avoids the use of harsh chemical oxidants like DDQ.[1][2] This fermentation step yields compound (11).
Step 11: Synthesis of this compound (12)
-
The final step involves the opening of the 9,11β-epoxide ring of compound (11) using a fluoride source, typically hydrogen fluoride (HF), to install the 9α-fluoro group.
-
Hydrolysis of the 21-acetate group yields the final product, this compound (12).
Experimental Workflow Visualization
The general workflow, combining chemical synthesis and biotransformation, is outlined in the following diagram.
Caption: General experimental workflow for the synthesis of this compound.
The described synthetic route from 9α-hydroxyandrost-4-ene-3,17-dione offers a viable and improved method for the production of this compound.[1] Key advantages include a high overall yield, stereoselective control, and the replacement of hazardous reagents with safer alternatives and milder reaction conditions, such as fermentation.[1][2] This makes the process more environmentally friendly and economically attractive for large-scale synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel route for the preparation of this compound from 9α-hydroxyandrost-4-ene-3,17-dione (9αOH-AD) by chemical synthesis and fermentation | Semantic Scholar [semanticscholar.org]
- 3. Divergent Chemo- and Biocatalytic Route to 16β-Methylcorticoids: Asymmetric Synthesis of this compound Dipropionate, Clobetasol Propionate, and Beclomethasone Dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Betamethasone for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for dissolving betamethasone for use in in vitro experiments. Given that this compound is practically insoluble in water, achieving appropriate concentrations in aqueous cell culture media can be a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound and its esters (e.g., dipropionate, valerate) to create a stock solution.[1][2] this compound is highly soluble in DMSO.[2] From this stock, you can make further dilutions into your aqueous cell culture medium. Ethanol can also be used, but this compound is less soluble in it compared to DMSO.[3]
Q2: What is the difference in solubility between this compound and this compound sodium phosphate?
A2: The primary difference is their solubility in water. This compound itself is practically insoluble in water.[4] In contrast, this compound sodium phosphate is a salt form that is freely soluble in water, making it a much easier compound to work with when preparing aqueous solutions directly.[5][6][7]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture media. What can I do?
A3: This is a common issue known as "crashing out." It occurs when the poorly soluble drug can no longer stay dissolved as the solvent (DMSO) is diluted in the aqueous medium.[1] Here are several troubleshooting steps:
-
Pre-warm the media: Adding the DMSO stock to media pre-warmed to 37°C can help.
-
Mix rapidly: Add the DMSO stock dropwise into the vortexing or rapidly stirring media to ensure immediate and thorough mixing, avoiding localized high concentrations of the compound.[8]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution to gradually reduce the DMSO concentration.[8]
-
Check your final concentration: Ensure your target concentration does not exceed the aqueous solubility limit of this compound. The reported aqueous solubility is very low, around 0.05 mg/mL.[1]
-
Use serum: The proteins in fetal bovine serum (FBS), like albumin, can bind to the compound and help keep it in solution.[8]
Q4: Are there alternatives to using DMSO?
A4: Yes, several other methods can be employed to improve the aqueous solubility of this compound:
-
Use this compound Sodium Phosphate: As it is water-soluble, you can often dissolve it directly in your culture medium without the need for organic solvents.[5][6]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs like this compound, forming an inclusion complex that is more water-soluble.[9][10][11] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common choice for cell culture applications.[8]
Q5: What are the maximum recommended concentrations of solvents like DMSO or ethanol in cell culture?
A5: The tolerance to solvents is cell-line dependent. However, general guidelines are:
-
DMSO: Most robust cell lines can tolerate up to 0.5% DMSO for short-term assays (e.g., up to 72 hours).[12][13] For sensitive cells, such as primary cells, or for long-term experiments, it is crucial to keep the final concentration at or below 0.1%.[13][14] Always perform a dose-response experiment to determine the toxicity threshold for your specific cell line and include a vehicle control (media with the same final DMSO concentration but without the drug) in all experiments.[13][15]
-
Ethanol: Similar to DMSO, the final concentration of ethanol in cell culture should be kept low, typically well below 1%, to avoid cytotoxic effects.
Data Presentation: Solubility & Solvent Tolerability
Table 1: Solubility of this compound Forms in Various Solvents
| Compound | Solvent | Solubility | Citation |
| This compound | Water | Practically Insoluble (~66.5 mg/L) | [4] |
| This compound | DMSO | ~30 mg/mL | Cayman Chemical |
| This compound | Ethanol | ~3 mg/mL | Cayman Chemical |
| This compound Dipropionate | DMSO | 110 mg/mL | [2] |
| This compound Valerate | Ethanol | 62 mg/mL | LKT Labs |
| This compound Sodium Phosphate | Water | Freely Soluble | [5][6][7] |
| This compound Sodium Phosphate | Methanol | Sparingly Soluble | [6] |
| This compound Sodium Phosphate | Ethanol (95%) | Slightly Soluble | [6] |
Table 2: General Guidelines for Maximum DMSO Concentration in Cell Culture
| DMSO Concentration | Expected Cellular Effect | Recommended Use Case | Citation |
| < 0.1% | Generally safe with minimal effects. | Sensitive primary cells; long-term exposure studies. | [13][14] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours. | Common range for many standard in vitro assays. | [12][13] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell function may be observed. | Short-term exposure in some robust cell lines; requires validation. | [13] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. | Not recommended for most applications. | [13] |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution using DMSO
This is the most common method for preparing this compound for in vitro assays.
-
Weighing: Accurately weigh the required amount of this compound powder. Perform this in a sterile environment if possible, though the subsequent use of 100% DMSO and sterile filtration will mitigate contamination risk.
-
Dissolution: Add sterile, anhydrous 100% DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-20 mM). Ensure the final volume of DMSO is accurately measured.
-
Mixing: Vortex or sonicate the solution gently in a sterile tube until the this compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Workflow for Dosing Cells with DMSO Stock Solution
Caption: Workflow for preparing and dosing cells with a DMSO-based stock solution.
Protocol 2: Solubilization using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD)
This method avoids the use of organic solvents, which can be beneficial for sensitive cell types.
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer or cell culture medium (e.g., a 10-20% w/v solution).
-
Add this compound: Add the this compound powder directly to the HP-β-CD solution.
-
Complexation: Stir or shake the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for several hours to overnight to allow for the formation of the inclusion complex.
-
Clarification & Sterilization: Centrifuge the solution to pellet any undissolved this compound. Carefully collect the supernatant and sterilize it using a 0.22 µm syringe filter.
-
Concentration Determination: It is recommended to determine the final concentration of the solubilized this compound in your filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Storage: Store the solution at 4°C for short-term use or aliquot and freeze for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in media immediately after adding DMSO stock. | "Crashing Out": The compound's aqueous solubility limit is exceeded due to rapid solvent change. | 1. Add the DMSO stock to pre-warmed (37°C) media.[8]2. Add the stock solution very slowly while rapidly vortexing or stirring the media.[8]3. Perform serial dilutions in the media instead of a single large dilution.[8] |
| Cells in the vehicle control (DMSO only) are dying. | DMSO Toxicity: The final DMSO concentration is too high for the specific cell line. | 1. Determine the DMSO tolerance of your cell line by performing a dose-response curve (e.g., 0.01% to 2% DMSO).2. Keep the final DMSO concentration at the highest non-toxic level, ideally ≤0.1% for sensitive cells or long-term assays.[13][14] |
| This compound does not fully dissolve in the solvent. | Inadequate Solvent or Concentration: The amount of this compound exceeds the solubility capacity of the solvent volume. | 1. Increase the volume of the solvent.2. Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[2]3. If using a less effective solvent like ethanol, switch to DMSO. |
| Inconsistent experimental results. | Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution can cause degradation or concentration changes due to solvent evaporation. | 1. Aliquot the stock solution into single-use volumes after initial preparation.2. Store aliquots at -20°C or -80°C and protect from light. |
Visualization of this compound's Mechanism of Action
This compound, as a glucocorticoid, primarily functions by binding to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus to modulate gene expression.[16][17]
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound via the Glucocorticoid Receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound Sodium Phosphate and this compound Acetate Injectable Suspension, USP [dailymed.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. nhathuocngocanh.com [nhathuocngocanh.com]
- 8. benchchem.com [benchchem.com]
- 9. IN-VITRO STUDIES OF this compound/CYCLODEXTRIN INCLUSION COMPLEXES | Latin American Applied Research - An international journal [laar.plapiqui.edu.ar]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
Overcoming poor skin penetration of betamethasone with nanostructured lipid carriers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming the poor skin penetration of betamethasone using nanostructured lipid carriers (NLCs).
Troubleshooting Guide
This guide addresses common issues that may be encountered during the formulation, characterization, and evaluation of this compound-loaded NLCs.
| Problem | Potential Cause | Recommended Solution |
| Low Entrapment Efficiency (%EE) | Poor solubility of this compound in the lipid matrix. | Screen various solid and liquid lipids to find a blend with the highest solubility for this compound dipropionate. Ensure the drug is fully dissolved in the molten lipid phase before emulsification.[1] |
| Drug partitioning into the external aqueous phase during homogenization. | Optimize the homogenization speed and time. A higher energy input can lead to smaller particle sizes but may also increase drug expulsion if not properly controlled. Consider using a higher concentration of surfactant to better stabilize the lipid nanoparticles. | |
| Premature drug crystallization. | Ensure the temperature of the aqueous phase is above the melting point of the lipid matrix during the emulsification step to prevent premature recrystallization of the lipids and subsequent drug expulsion. | |
| Large Particle Size or High Polydispersity Index (PDI) | Inefficient homogenization or sonication. | Increase the homogenization speed or duration, or the sonication amplitude and time. Ensure the probe of the sonicator is appropriately immersed in the emulsion.[2] |
| Aggregation of nanoparticles. | Optimize the surfactant concentration to provide sufficient steric or electrostatic stabilization. Measure the zeta potential; a value greater than |±30 mV| is generally considered stable. If the zeta potential is low, consider adding a charge-inducing agent. | |
| Inappropriate lipid or surfactant selection. | The composition of the lipid matrix and the type of surfactant can significantly influence particle size. Systematically evaluate different lipid and surfactant combinations. | |
| NLC Formulation is Unstable and Shows Particle Growth Over Time | Ostwald ripening or particle aggregation. | Ensure a narrow initial particle size distribution, as polydisperse systems are more prone to Ostwald ripening. Optimize the surfactant concentration and type to provide a robust stabilizing layer. Store the NLC dispersion at a suitable temperature (e.g., 4°C) to slow down particle growth.[3] |
| Drug expulsion from the lipid matrix. | The imperfect crystal lattice of NLCs is designed to accommodate the drug, but expulsion can still occur. Using a higher ratio of liquid lipid to solid lipid can create more imperfections and improve drug loading and stability.[1][4] | |
| Inconsistent Results in In Vitro Skin Permeation Studies | Variability in skin samples. | Use skin from the same anatomical site and donor if possible. Ensure proper skin preparation, including removal of subcutaneous fat and hair. Visually inspect the skin for any damage before mounting it in the Franz diffusion cells.[5] |
| Air bubbles trapped between the skin and the receptor medium. | Ensure no air bubbles are present under the skin when mounting it in the Franz diffusion cell, as this can hinder diffusion. | |
| Improper experimental setup. | Maintain a constant temperature (typically 32°C or 37°C) in the receptor compartment and ensure consistent stirring of the receptor medium.[1] Use a validated analytical method for quantifying this compound in the receptor fluid and skin layers. |
Frequently Asked Questions (FAQs)
Formulation & Characterization
Q1: What is the primary reason for using Nanostructured Lipid Carriers (NLCs) for topical delivery of this compound?
This compound dipropionate is a potent corticosteroid, but its major drawback for topical application is limited penetration into the deeper layers of the skin.[1][4][6][7][8][9] NLCs are advantageous as they can enhance the penetration of this compound into the skin, provide controlled drug release, and improve the drug's therapeutic efficacy while potentially minimizing side effects.[2][10]
Q2: How do I select the right lipids for my this compound NLC formulation?
The choice of lipids is critical for achieving high drug loading and stability. A solid lipid (e.g., Glyceryl Monostearate - GMS) is mixed with a liquid lipid (e.g., oleic acid).[1][4] The inclusion of a liquid lipid creates imperfections in the solid lipid matrix, which increases the drug loading capacity and prevents drug expulsion during storage.[1][4] It is recommended to perform solubility studies of this compound in various lipids to select the most suitable ones.[2] Oleic acid is often chosen as the liquid lipid because it also acts as a penetration enhancer.[1][4]
Q3: What method is commonly used to prepare this compound-loaded NLCs?
A widely used method is high-shear homogenization followed by ultrasonication, or hot homogenization.[2][6][7][8][9] This involves heating the lipid phase (containing the dissolved this compound) and the aqueous phase (containing the surfactant) separately to the same temperature (about 10°C above the melting point of the solid lipid). The hot aqueous phase is then dispersed into the hot lipid phase under high-speed homogenization, followed by sonication to produce a nanoemulsion, which forms NLCs upon cooling.[2]
Q4: What are the key characterization parameters for this compound NLCs?
The essential parameters to characterize are:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). The desired particle size is typically in the nanometer range (e.g., 150-300 nm) with a low PDI (e.g., < 0.3) indicating a narrow size distribution.[2][11]
-
Zeta Potential: Indicates the surface charge of the nanoparticles and predicts the stability of the colloidal dispersion. A higher magnitude of zeta potential (e.g., > |-20 mV|) suggests better stability.[2][12]
-
Entrapment Efficiency (%EE) and Drug Loading (%DL): Determines the amount of this compound successfully encapsulated within the NLCs. High %EE is desirable (e.g., > 85%).[2][12]
-
Morphology: Assessed using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to confirm the spherical shape of the NLCs.[12]
Experimental Protocols & Data
Q5: Can you provide a summary of typical quantitative data for this compound NLCs?
Below is a table summarizing representative data from different studies.
| Formulation | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| This compound Dipropionate NLC | 164 | 0.188 | -11.6 | 92.65 | [2] |
| This compound Dipropionate NLC | 169.1 | 0.195 | -23.4 | 85 | [12] |
| This compound Valerate NLC | Optimized formulation showed enhanced permeation | - | - | - | [10] |
Q6: How is an in vitro skin permeation study for this compound NLCs performed?
In vitro skin permeation studies are typically conducted using Franz diffusion cells.[5][13][14] This method allows for the measurement of drug release from the formulation and its permeation through an excised skin membrane (e.g., porcine, rat, or human cadaver skin).[2][5]
Experimental Protocols
Preparation of this compound-Loaded NLCs (Hot Homogenization Method)
-
Preparation of Lipid Phase: Weigh the solid lipid (e.g., Glyceryl monostearate) and liquid lipid (e.g., oleic acid) and heat them in a beaker to a temperature approximately 10°C above the melting point of the solid lipid.[2]
-
Drug Incorporation: Add the accurately weighed this compound dipropionate to the molten lipid mixture and stir until it is completely dissolved.[1]
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 80) in distilled water and heat it to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase drop by drop under continuous stirring with a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.[1]
-
Sonication: Immediately subject the coarse emulsion to high-intensity probe sonication for a specified time (e.g., 5-10 minutes) to reduce the particle size to the nanometer range.[2]
-
Cooling: Allow the resulting nanoemulsion to cool down to room temperature while stirring, which leads to the solidification of the lipid droplets and the formation of NLCs.
In Vitro Skin Permeation Study (Using Franz Diffusion Cells)
-
Skin Preparation: Excise full-thickness skin (e.g., from the abdomen of a rat) and remove any adhering subcutaneous fat and hair. Equilibrate the skin in phosphate-buffered saline (PBS) before use.
-
Franz Cell Assembly: Mount the prepared skin on a vertical Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side facing the receptor compartment.[5]
-
Receptor Compartment: Fill the receptor compartment with a suitable receptor medium (e.g., PBS pH 7.4), ensuring there are no air bubbles between the skin and the medium. Maintain the temperature at 32 ± 0.5°C and stir continuously.[1]
-
Sample Application: Apply a known quantity of the this compound NLC formulation (or control formulation) to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor medium and replace them with an equal volume of fresh, pre-warmed medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area of skin and plot it against time. Determine key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio.[11]
Visualizations
Experimental Workflow for NLC Preparation and Characterization
Caption: Workflow for this compound-NLC Preparation and Evaluation.
This compound Anti-inflammatory Signaling Pathway
References
- 1. Development of this compound Dipropionate-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of this compound Dipropionate-Loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of this compound Dipropionate-Loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery | Bentham Science [eurekaselect.com]
- 8. Development of this compound Dipropionate-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery – ScienceOpen [scienceopen.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Preclinical Assessment of Steroidal Nanostructured Lipid Carriers Based Gels for Atopic Dermatitis: Optimization and Product Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]
- 14. Kumar, M., Sharma, A., Mahmood, S., Thakur, A., Mirza, M.A. and Bhatia, A. (2023) Franz Diffusion Cell and Its Implication in Skin Permeation Studies. Journal of Dispersion Science and Technology, 45, 943-956. - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Minimizing Off-Target Effects of Betamethasone in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects of betamethasone in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and what are its expected on-target effects?
This compound, a potent synthetic glucocorticoid, primarily exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on DNA, modulating the transcription of target genes.[1] This leads to two main on-target effects:
-
Transactivation: Upregulation of anti-inflammatory proteins like lipocortin-1, which inhibits the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][2]
-
Transrepression: Downregulation of pro-inflammatory cytokines (e.g., interleukins, TNF-alpha) and other inflammatory molecules by interfering with transcription factors like NF-κB and AP-1.[2]
Q2: What are the common off-target effects of this compound observed in primary cell cultures?
Off-target effects of this compound can manifest in several ways, particularly at higher concentrations or with prolonged exposure. These can include:
-
Cytotoxicity: this compound can induce dose-dependent cell death in various primary cell types.[3]
-
Unintended Gene Expression Changes: Beyond the desired anti-inflammatory gene regulation, this compound can alter the expression of genes involved in cell proliferation, extracellular matrix remodeling, and other cellular processes.
-
Metabolic Dysregulation: Glucocorticoids are known to influence glucose metabolism, and these effects can be observed in vitro.
-
GR-Independent Signaling: At high concentrations, this compound may interact with other cellular components, leading to effects not mediated by the glucocorticoid receptor.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Key strategies include:
-
Dose-Response Analysis: On-target effects should occur at lower, pharmacologically relevant concentrations of this compound, while off-target effects often appear at higher concentrations.
-
Use of a GR Antagonist: Co-treatment with a specific GR antagonist, such as RU486, can help determine if the observed effects are GR-mediated. If the effect is blocked by the antagonist, it is likely an on-target effect.
-
Control Cell Lines: If available, using a primary cell line with a known knockout or knockdown of the glucocorticoid receptor can help identify GR-independent (off-target) effects.
-
Selective Agonists: Comparing the effects of this compound with other glucocorticoids that have different binding affinities for the GR can provide insights into on-target versus off-target responses.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in primary cell cultures.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High levels of unexpected cytotoxicity. | This compound concentration is too high for the specific primary cell type. | Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your cells. Start with a wide range of concentrations and narrow down to find the optimal concentration that elicits the desired effect with minimal toxicity.[3] |
| Prolonged exposure to this compound. | Conduct a time-course experiment to determine the minimum exposure time required to observe the desired on-target effect. | |
| Primary cells are overly sensitive. | Consider the source and passage number of your primary cells. Lower passage numbers are often less sensitive. Ensure optimal cell culture conditions, as stressed cells may be more susceptible to drug-induced toxicity. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is consistent across all treatment groups and below the known toxicity threshold for your primary cells (typically <0.1%). | |
| Inconsistent or irreproducible results. | Variability in primary cell populations. | Use cells from the same donor and passage number for a set of experiments. Characterize your primary cells to ensure consistency between batches. |
| Inconsistent this compound preparation. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the stock solution is properly stored to prevent degradation. | |
| Fluctuations in cell culture conditions. | Maintain consistent cell seeding density, media volume, and incubation parameters (temperature, CO2, humidity). | |
| Observed effect is suspected to be off-target. | Concentration of this compound is in the supra-pharmacological range. | Lower the this compound concentration to a range consistent with its known GR binding affinity. |
| The effect is independent of GR activation. | Use a GR antagonist (e.g., RU486) in a co-treatment experiment. If the effect persists in the presence of the antagonist, it is likely an off-target effect. | |
| This compound is interacting with other cellular targets. | Perform target deconvolution studies, such as proteomic profiling or genetic screens, to identify potential off-target binding partners. |
Data Summary
This compound Cytotoxicity in Different Cell Types
The following table summarizes the cytotoxic effects of this compound at various concentrations in different cell lines, providing a reference for designing dose-response experiments in primary cells.
| Cell Type | Concentration | Observed Effect | Reference |
| Human Mesenchymal Stem Cells (MSCs) | 25% of 6 mg/mL commercial prep. | Complete cell death (0.00 OD) | [3] |
| Human Mesenchymal Stem Cells (MSCs) | 12.5% of 6 mg/mL commercial prep. | Significant cell death (0.02 OD) | [3] |
| Human Mesenchymal Stem Cells (MSCs) | 6.25% of 6 mg/mL commercial prep. | Moderate cytotoxicity (0.27 OD) | [3] |
| Human Astrocytoma Cells | 25-50 µg/mL | Inhibition of cell proliferation | [4] |
Key Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol outlines the steps to determine the cytotoxic effects of a range of this compound concentrations on your primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of the solvent as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.
Protocol 2: Assessing Off-Target Gene Expression via qPCR
This protocol allows you to investigate whether this compound alters the expression of specific genes unrelated to its primary anti-inflammatory targets.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for your target genes and a housekeeping gene
Methodology:
-
Cell Treatment: Seed primary cells in 6-well plates and treat them with the desired concentration of this compound and a vehicle control for a specific duration.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR: Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for your genes of interest and a stable housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated cells compared to the vehicle control.
Visualizations
This compound Signaling Pathway
The following diagram illustrates the primary signaling pathway of this compound through the glucocorticoid receptor.
Caption: this compound's primary mechanism of action via the glucocorticoid receptor pathway.
Experimental Workflow for Minimizing Off-Target Effects
This workflow provides a logical approach to designing experiments that minimize and identify off-target effects of this compound.
Caption: A systematic workflow for optimizing this compound experiments in primary cell cultures.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone and this compound on in vitro cultures from human astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Betamethasone Dosage to Reduce Skin Atrophy Risk
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at optimizing betamethasone dosage to minimize the risk of skin atrophy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces skin atrophy?
A1: this compound, a potent glucocorticoid, primarily induces skin atrophy by inhibiting the proliferation of keratinocytes in the epidermis and suppressing the synthesis of collagen I and III in the dermis. This leads to a thinning of both the epidermal and dermal layers of the skin. The atrophic effects can begin within 3 to 14 days of consistent topical use.[1][2]
Q2: How does the potency of a this compound formulation correlate with the risk of skin atrophy?
A2: The risk of skin atrophy is directly related to the potency of the corticosteroid. Higher potency formulations of this compound, such as this compound dipropionate, carry a greater risk of inducing skin atrophy compared to lower potency formulations like this compound valerate.[1][2][3][4] The vehicle in which the this compound is formulated also plays a role, with ointments generally being more potent than creams or lotions due to their occlusive effect, which enhances drug penetration.[2]
Q3: What are the key signaling pathways involved in this compound-induced skin atrophy?
A3: this compound exerts its effects by binding to cytosolic glucocorticoid receptors (GR). The this compound-GR complex then translocates to the nucleus, where it modulates gene expression. In the context of skin atrophy, this leads to the downregulation of genes responsible for collagen production (e.g., COL1A1, COL1A2) and keratinocyte proliferation.
Q4: Is skin atrophy induced by this compound reversible?
A4: Epidermal atrophy is often reversible upon discontinuation of the topical corticosteroid. However, dermal atrophy, which involves the loss of collagen and connective tissue, may be more long-lasting or even permanent, especially with prolonged use of high-potency formulations.[1] One study showed that after 8 weeks of treatment with a potent corticosteroid, the skin thickness returned to pre-treatment levels within one month of cessation.[5]
Troubleshooting Guide
Problem: Significant skin thinning is observed early in our preclinical animal study.
Possible Causes and Solutions:
-
High this compound Concentration: The concentration of this compound being used may be too high for the animal model.
-
Solution: Reduce the concentration of this compound in the topical formulation. Conduct a dose-response study to identify the minimum effective concentration with the lowest atrophogenic potential.
-
-
High-Potency Formulation: The choice of this compound ester (e.g., dipropionate vs. valerate) significantly impacts potency.
-
Solution: Consider switching to a lower-potency this compound ester, such as this compound valerate.
-
-
Occlusive Dressing: The use of an occlusive dressing enhances steroid penetration and can exacerbate atrophy.
-
Solution: If an occlusive dressing is being used, consider removing it from the protocol or reducing the duration of occlusion.
-
-
Frequency of Application: Daily or twice-daily application may be too frequent.
-
Solution: Reduce the frequency of application to every other day or a few times a week. A study on discontinuous application showed that while skin thinning still occurred, it was less progressive.[6]
-
Problem: We are not observing a clear dose-dependent atrophic effect in our in vitro skin equivalent model.
Possible Causes and Solutions:
-
Inadequate Drug Penetration: The vehicle used for the this compound may not be optimal for penetration into the skin equivalent.
-
Solution: Experiment with different vehicles (e.g., ointments, creams, gels) to improve drug delivery.
-
-
Insufficient Treatment Duration: The duration of the experiment may be too short to induce measurable changes in collagen synthesis or epidermal thickness.
-
Solution: Extend the treatment period, with time points for analysis at weekly intervals.
-
-
Insensitive Measurement Technique: The method used to assess atrophy may not be sensitive enough to detect subtle changes.
-
Solution: Employ more sensitive techniques such as histology to measure epidermal and dermal thickness, or use molecular assays to quantify collagen mRNA levels.
-
Data on this compound and Skin Atrophy
The following tables summarize quantitative data on the atrophogenic potential of this compound and other corticosteroids.
Table 1: Comparison of Skin Thinning with Different Topical Corticosteroids
| Corticosteroid Preparation | Concentration | Duration of Treatment | Average Percent Decrease in Skin Thickness |
| Placebo Cream | N/A | 8 weeks | 6.0% |
| Hydrocortisone (HC) | 1% | 8 weeks | 6.0% |
| Triamcinolone Acetonide (TA) | 0.1% | 8 weeks | 17.1% |
Source: Adapted from Snyder, D. S., & Greenberg, R. A. (1977). Radiographic measurement of topical corticosteroid-induced atrophy. Journal of Investigative Dermatology, 69(3), 279-281.[5]
Table 2: Effect of this compound Valerate on Epidermal Thickness
| Treatment | Concentration | Duration of Treatment | Change in Epidermal Thickness |
| This compound Valerate (BMV) | 0.1% | 12 weeks (twice weekly) | -7.96% (statistically significant) |
| Placebo | N/A | 12 weeks (twice weekly) | No significant change |
Source: Adapted from a 16-week study on the effects of intermittent treatment with topical corticosteroids.[7]
Table 3: Relative Potency of this compound Formulations
| Class | Potency | This compound Formulation |
| Class II | High | This compound Dipropionate 0.05% Cream |
| Class V | Medium | This compound Valerate 0.1% Cream |
Source: Adapted from the National Psoriasis Foundation classification of topical corticosteroids.[2]
Experimental Protocols
Protocol 1: Induction of Skin Atrophy in a Mouse Model
This protocol describes a method for inducing skin atrophy in mice using topical this compound.
Materials:
-
This compound valerate or dipropionate solution in a suitable vehicle (e.g., acetone or ethanol)
-
8-week-old male BALB/c mice
-
Micropipette
-
Electric clippers
-
Calipers or micrometer for skin thickness measurement
-
Histology equipment (formalin, paraffin, microtome, H&E stain)
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
On Day 0, shave a small area (approximately 2x2 cm) on the dorsal skin of each mouse using electric clippers.
-
Measure the baseline skinfold thickness of the shaved area using calipers or a micrometer.
-
Divide the mice into a control group (vehicle only) and one or more experimental groups (different concentrations of this compound).
-
Topically apply a fixed volume (e.g., 50 µL) of the vehicle or this compound solution to the shaved area daily for a predetermined period (e.g., 14 or 21 days).
-
Measure the skinfold thickness every 3-4 days throughout the experiment.
-
At the end of the treatment period, euthanize the mice and collect skin biopsies from the treated area.
-
Fix the biopsies in 10% neutral buffered formalin, embed in paraffin, and section for histological analysis.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the epidermal and dermal layers.
-
Measure the thickness of the epidermis and dermis using an ocular micrometer on a light microscope.
Protocol 2: Measurement of Epidermal Thickness Using High-Frequency Ultrasound
This non-invasive protocol is suitable for measuring changes in epidermal thickness in human subjects during clinical trials.[8]
Materials:
-
High-frequency ultrasound system with a probe suitable for dermatological use (e.g., 20-50 MHz)
-
Ultrasound gel
-
Computer with imaging software
Procedure:
-
Identify and mark the treatment and control areas on the subject's skin (e.g., volar forearm).
-
Apply a small amount of ultrasound gel to the marked area.
-
Place the ultrasound probe on the skin, ensuring good contact and minimal pressure.
-
Acquire a cross-sectional image of the skin. The epidermis will appear as a hyperechoic (bright) layer at the top of the image.
-
Using the imaging software's measurement tools, measure the thickness of the epidermis from the skin surface to the dermo-epidermal junction.
-
Take multiple measurements at different points within the marked area and calculate the average thickness.
-
Repeat the measurements at baseline and at specified time points throughout the study (e.g., weekly or bi-weekly).
-
Compare the changes in epidermal thickness between the this compound-treated and control sites over time.
Visualizations
Caption: this compound Signaling Pathway Leading to Skin Atrophy.
Caption: Experimental Workflow for Mouse Model of Skin Atrophy.
References
- 1. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 2. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. Topical Corticosteroids: Choice and Application | AAFP [aafp.org]
- 5. Radiographic measurement of topical corticosteroid-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Effects of Intermittent Treatment with Topical Corticosteroids and Calcineurin Inhibitors on Epidermal and Dermal Thickness Using Optical Coherence Tomography and Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
Technical Support Center: Industrial Production of Betamethasone Dipropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial production of betamethasone dipropionate.
Troubleshooting Guides
Out-of-Specification (OOS) Impurity Profile in Final Active Pharmaceutical Ingredient (API)
Q: Our latest batch of this compound dipropionate shows an out-of-specification (OOS) result for related substances. Specifically, we are seeing elevated levels of Impurity B (this compound 17-Propionate) and Impurity C (this compound 21-Propionate). What are the potential causes and how can we troubleshoot this?
A: Elevated levels of Impurity B and Impurity C are common challenges in the synthesis and purification of this compound dipropionate. The primary causes are often related to incomplete reactions during synthesis or degradation during downstream processing and storage.
Troubleshooting Workflow for OOS Impurity Profile:
Technical Support Center: Betamethasone-Induced Adrenal Suppression in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of betamethasone-induced adrenal suppression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced adrenal suppression?
A1: this compound, a potent synthetic glucocorticoid, suppresses the Hypothalamic-Pituitary-Adrenal (HPA) axis through a negative feedback mechanism. It acts on the hypothalamus to reduce the secretion of Corticotropin-Releasing Hormone (CRH) and on the pituitary gland to decrease the release of Adrenocorticotropic Hormone (ACTH).[1][2] The reduction in ACTH leads to decreased production and secretion of endogenous glucocorticoids (cortisol in some species, corticosterone in rodents) from the adrenal cortex.[1][2] Prolonged suppression can lead to adrenal atrophy.
Q2: Which animal models are commonly used to study this compound-induced adrenal suppression?
A2: Various animal models have been utilized, with rodents (rats and mice) being the most common due to their well-characterized HPA axis and ease of handling.[3][4][5][6] Other models, such as dogs and sheep, have also been used in studies investigating specific aspects of adrenal suppression.[7][8]
Q3: How long does it take for the HPA axis to recover after discontinuing this compound treatment?
A3: The recovery time of the HPA axis is variable and depends on the dose, duration of treatment, and the specific animal model. In rats, the normal circadian rhythm of plasma corticosterone can return within one day of withdrawal, but the response to stress may take up to three days to normalize.[4] In dogs receiving a single intramuscular injection of a depot formulation, endogenous cortisol levels returned to the pre-operative range after four days.[7][8] However, in some cases, recovery can take longer.[9][10]
Q4: What are the key readouts to assess adrenal suppression?
A4: The primary readouts include measuring basal and stimulated plasma concentrations of corticosterone (in rodents) or cortisol (in other species like dogs).[3][4][7] An ACTH stimulation test is the gold standard for assessing adrenal reserve and function.[1][11][12][13][14] Adrenal gland weight and histology can also be examined to assess for atrophy.[6][15]
Troubleshooting Guides
Issue 1: High variability in the degree of adrenal suppression between animals.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure precise and consistent dosing for each animal. For oral administration in drinking water, monitor daily water intake for each animal as it can vary. For injections, use a consistent technique and site of administration.
-
-
Possible Cause 2: Circadian Rhythm.
-
Solution: Glucocorticoid secretion follows a circadian rhythm.[4] To minimize variability, administer this compound and collect blood samples at the same time each day.
-
-
Possible Cause 3: Stress.
Issue 2: Inconsistent results in ACTH stimulation tests.
-
Possible Cause 1: Improper ACTH Handling or Administration.
-
Solution: Reconstitute synthetic ACTH (e.g., cosyntropin) according to the manufacturer's instructions and use it within the recommended timeframe. Ensure accurate dosing and a consistent route of administration (intravenous or intramuscular).
-
-
Possible Cause 2: Timing of Blood Sampling.
-
Possible Cause 3: Interference from this compound.
-
Solution: While this compound itself may not be measured by cortisol/corticosterone assays, its presence can suppress the response to ACTH. Ensure a sufficient washout period between the last this compound dose and the ACTH stimulation test if assessing recovery.
-
Issue 3: Animals show signs of adrenal insufficiency during the study (e.g., lethargy, weight loss).
-
Possible Cause: Excessive Adrenal Suppression.
-
Solution: The dose and/or duration of this compound treatment may be too high for the specific strain or species. Consider reducing the dose or duration of treatment in a pilot study. Provide supportive care as needed and monitor the animals' health closely. In severe cases, corticosteroid replacement therapy might be necessary.
-
Data Presentation
Table 1: Examples of this compound Dosages Used to Induce Adrenal Suppression in Animal Models
| Animal Model | This compound Dose | Route of Administration | Duration of Treatment | Observed Effect | Reference |
| Rat | 5 mg/kg | In drinking water | 24 hours | Suppression of corticosterone response to various stimuli | [3] |
| Rat | Not specified | In drinking water | Not specified | Abolished circadian and stress-induced changes in plasma corticosterone | [4] |
| Dog | 3 mg (total dose) | Intramuscular (depot) | Single injection | Significant reduction in endogenous serum cortisol for 4 days | [7][8] |
| Pregnant Rat | 5 mg/kg | Intravenous | Single injection | Adrenal atrophy in mothers | [15] |
| Pregnant Mouse | 5 mg/kg | Intravenous | Single injection | Adrenal atrophy in mothers and fetuses | [15] |
Table 2: Glucocorticoid Equivalent Doses
This table provides approximate equivalent anti-inflammatory doses. Potency for HPA axis suppression may vary.
| Glucocorticoid | Equivalent Anti-inflammatory Dose (mg) |
| This compound | 0.6 - 0.8 |
| Dexamethasone | 0.75 - 0.8 |
| Methylprednisolone | 4 |
| Prednisolone | 5 |
| Prednisone | 5 |
| Hydrocortisone | 20 |
| Cortisone | 25 |
Source: Adapted from various sources.[16][17][18][19]
Experimental Protocols
Protocol 1: Induction of Adrenal Suppression in Rats
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Housing: House animals individually to monitor water intake accurately. Maintain a 12:12 hour light-dark cycle and provide ad libitum access to standard chow and water.
-
Acclimatization: Allow at least one week for acclimatization to the facility and handling.
-
This compound Administration:
-
Prepare a solution of this compound in the drinking water to achieve a target dose of approximately 5 mg/kg/day.[3]
-
Measure daily water consumption for each rat for several days before the experiment to accurately calculate the required concentration of this compound in the water.
-
Provide the this compound-containing water for the desired treatment duration (e.g., 7-14 days).
-
-
Assessment of Adrenal Suppression:
-
At the end of the treatment period, collect baseline blood samples for corticosterone measurement.
-
Perform an ACTH stimulation test (see Protocol 3) to assess adrenal responsiveness.
-
At necropsy, collect adrenal glands, trim excess fat, and weigh them. Adrenal atrophy is an indicator of suppression.[6]
-
Protocol 2: Assessment of HPA Axis Recovery in Rats
-
Induce Adrenal Suppression: Follow Protocol 1 for a defined period (e.g., 14 days).
-
Withdrawal of this compound: Replace the this compound-containing water with regular drinking water.
-
Monitoring Recovery:
-
Divide the animals into groups for assessment at different time points post-withdrawal (e.g., 1, 3, 7, 14 days).
-
At each time point, assess the circadian rhythm of corticosterone by collecting blood samples at the peak (beginning of the dark cycle) and trough (beginning of the light cycle) of activity.
-
Perform an ACTH stimulation test (see Protocol 3) to evaluate the recovery of adrenal responsiveness.
-
Continue monitoring until corticosterone levels and the response to ACTH are comparable to a vehicle-treated control group.
-
Protocol 3: ACTH Stimulation Test in Rodents
-
Preparation: Handle animals gently to minimize stress-induced corticosterone release.
-
Baseline Blood Sample: Collect a baseline blood sample (e.g., via tail vein or saphenous vein) into an appropriate tube (e.g., containing EDTA).
-
ACTH Administration: Administer a bolus injection of synthetic ACTH (cosyntropin). The dose may need to be optimized, but a common dose for rats is 1-10 µg/kg intravenously or intraperitoneally.
-
Post-ACTH Blood Samples: Collect blood samples at 30 and 60 minutes after ACTH administration.[12][14]
-
Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until corticosterone analysis.
-
Analysis: Measure corticosterone concentrations using a validated method (e.g., ELISA or LC-MS/MS). A suppressed or blunted corticosterone response to ACTH indicates adrenal insufficiency.
Mandatory Visualizations
Caption: HPA axis and the negative feedback of this compound.
Caption: Workflow for inducing and assessing adrenal suppression.
Caption: Workflow for assessing HPA axis recovery.
References
- 1. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 2. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of this compound on the stimulation of corticosterone secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on circadian and stress-induced pituitary-adrenocortical function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of stress and this compound on the production of corticosterone by the rat adrenal gland in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recovery of hypothalamo-pituitary-adrenal function in the rat after prolonged treatment with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenocortical suppression by a glucocorticoid: effect of a single i.m. injection of this compound depot versus placebo given prior to orthopaedic surgery in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Delayed recovery of hypothalamo-pituitary-adrenal axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of adrenal function in small-breed dogs receiving otic glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. testmenu.com [testmenu.com]
- 13. ACTH stimulation test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 14. toplinemd.com [toplinemd.com]
- 15. Correlation between metabolism of this compound 17,21-dipropionate and adrenal hypertrophy in rat fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Table 1: [Glucocorticoid Equivalencies ()]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Steroid Conversion Calculator [mdcalc.com]
- 18. Corticosteroid Conversion Calculator - ClinCalc.com [clincalc.com]
- 19. emedicine.medscape.com [emedicine.medscape.com]
Strategies to enhance the bioavailability of orally administered betamethasone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to enhance the bioavailability of orally administered betamethasone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the oral delivery of this compound?
A1: this compound is a corticosteroid with poor aqueous solubility. This characteristic can limit its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption, potentially leading to low and variable oral bioavailability. While generally well-absorbed after oral administration, its lipophilic nature can be a double-edged sword, requiring careful formulation to ensure optimal absorption.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The primary strategies focus on improving the solubility and dissolution rate of this compound, and in some cases, exploiting specific absorption pathways. Key approaches include:
-
Nanotechnology-based delivery systems: Reducing the particle size to the nanometer range increases the surface area for dissolution. This includes nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, keeping the drug in a solubilized state.
-
Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin molecule can enhance its aqueous solubility and dissolution rate.
-
Prodrugs: Chemical modification of the this compound molecule to create a more soluble or permeable derivative that converts to the active drug in the body. This compound phosphate is an example of a soluble prodrug.
Q3: How does food impact the oral bioavailability of this compound?
A3: The effect of food on the bioavailability of corticosteroids can be complex and is not extensively studied specifically for this compound. Generally, food can influence drug bioavailability by altering gastric pH, delaying gastric emptying, and increasing splanchnic blood flow. For some poorly soluble drugs, the presence of fats in a meal can enhance absorption. However, the specific impact on a given this compound formulation should be determined through dedicated food-effect bioavailability studies.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low and variable plasma concentrations in preclinical animal studies. | Poor dissolution of the this compound formulation in the gastrointestinal tract. | 1. Formulation Re-evaluation: Consider formulating this compound using bioavailability-enhancing technologies such as nanostructured lipid carriers (NLCs), SEDDS, or cyclodextrin complexation. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized and controlled. 3. Solubility Enhancement: Investigate the use of different salts or co-solvents in the formulation. |
| Inconsistent results in in vitro dissolution assays. | Inappropriate dissolution medium or method. | 1. Medium Selection: Ensure the dissolution medium mimics the physiological conditions of the intended absorption site (e.g., simulated gastric and intestinal fluids). 2. Agitation: Optimize the agitation speed to be representative of gastrointestinal motility. 3. Method Validation: Validate the dissolution method for its discriminative ability between different formulations. |
| High inter-subject variability in human pharmacokinetic studies. | Formulation-dependent absorption, potential food effects, or inherent biological variability. | 1. Fasting/Fed State Control: Conduct studies under strictly controlled fasting or fed conditions to assess for food effects. 2. Standardization: Ensure consistent administration procedures across all subjects. 3. Formulation Optimization: A more robust formulation, such as a SEDDS, may reduce variability by presenting the drug in a pre-dissolved state. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Different Oral this compound Formulations
| Formulation | Subject | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Terminal Half-life (hr) | Reference |
| This compound Phosphate (Oral Solution) | Human | 6 mg | ~65.9 | ~2.6 | ~938 (AUC0-96) | ~11 - 17 | [1][2][3] |
| This compound-Cyclodextrin Complex | Rat | N/A | Enhanced | N/A | Enhanced | N/A | [4] |
| Nanostructured Lipid Carriers (NLCs) | N/A | N/A | Enhanced (Implied) | N/A | Enhanced (Implied) | N/A | [5] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | N/A | N/A | Enhanced (Implied) | N/A | Enhanced (Implied) | [6][7] |
Note: "Enhanced" indicates that the formulation strategy is reported to improve bioavailability, but specific comparative quantitative data for oral this compound was not available in the cited literature.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of an enhanced oral this compound formulation compared to a standard solution.
1.1. Animals:
-
Healthy male Sprague-Dawley rats (200-250g).
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Animals are fasted for 12 hours prior to dosing, with free access to water.
1.2. Dosing:
-
Test Group: Administer the enhanced this compound formulation (e.g., NLC, SEDDS, or cyclodextrin complex) orally via gavage at a predetermined dose.
-
Control Group: Administer a this compound solution (e.g., this compound phosphate in water) orally via gavage at the same dose.
-
Intravenous Group (for absolute bioavailability): Administer a sterile solution of this compound intravenously via the tail vein at a lower, appropriate dose.
1.3. Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
1.4. Sample Analysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.
1.5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters for each animal:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)
-
Elimination half-life (t1/2)
-
-
Calculate the relative oral bioavailability of the enhanced formulation compared to the standard solution.
-
Calculate the absolute oral bioavailability using the data from the intravenous group.
In Vitro Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal permeability of a drug, which is a key factor in its oral absorption.
2.1. Cell Culture:
-
Culture Caco-2 cells (from a reliable cell bank) in a suitable medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics).
-
Seed the Caco-2 cells onto semi-permeable filter supports in transwell plates.
-
Maintain the cell cultures for 21-25 days to allow for differentiation into a monolayer with tight junctions, mimicking the intestinal epithelium.
2.2. Monolayer Integrity Assessment:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayer to ensure the integrity of the tight junctions. A high TEER value indicates a well-formed monolayer.
-
Alternatively, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow) to confirm monolayer integrity.
2.3. Permeability Assay:
-
Wash the Caco-2 cell monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound test solution (at a known concentration) to the apical (donor) side of the transwell.
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) side.
-
To study efflux, add the test solution to the basolateral side and sample from the apical side.
2.4. Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
2.5. Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.
-
-
High Papp values generally correlate with good intestinal permeability.
Visualizations
Caption: Workflow for developing an oral this compound formulation with enhanced bioavailability.
Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral this compound and Dexamethasone in Reproductive Age Women in India - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 5. Development of this compound Dipropionate-loaded Nanostructured Lipid Carriers for Topical and Transdermal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Troubleshooting aggregation of betamethasone particles in injectable suspensions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting common issues related to the aggregation of betamethasone particles in injectable suspensions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing rapid sedimentation and caking of our this compound suspension. What are the potential causes and how can we address this?
A1: Rapid sedimentation and caking, which is the formation of a dense sediment that is difficult to redisperse, are common indicators of particle aggregation. Several factors could be contributing to this issue:
-
Inadequate Stabilization: The concentration of your stabilizing agent (e.g., surfactant, polymer) may be insufficient to provide a protective barrier around the this compound particles, leading to their aggregation.
-
Inappropriate pH: The pH of your suspension can significantly impact the surface charge of the this compound particles. If the pH is near the isoelectric point of the drug, the particles will have a minimal surface charge, reducing electrostatic repulsion and promoting aggregation. For this compound suspensions, the pH is typically maintained between 6.8 and 7.2.[1][2]
-
Temperature Fluctuations: Exposure to high temperatures during sterilization or storage can increase the solubility of this compound in the vehicle.[3][4] Upon cooling, the drug may recrystallize, leading to changes in particle size and morphology, which can promote aggregation. Accelerated stability studies are often conducted at elevated temperatures (e.g., 40°C) to assess these effects.[5]
-
Crystal Growth (Ostwald Ripening): Smaller particles have higher surface energy and are more soluble than larger particles. Over time, the smaller particles can dissolve and redeposit onto the surface of larger particles, a process known as Ostwald ripening, leading to an overall increase in particle size and potential for caking.
Troubleshooting Steps:
-
Optimize Surfactant Concentration: Evaluate a range of surfactant concentrations (e.g., Polysorbate 80) to determine the optimal level for particle stabilization. Insufficient surfactant may not adequately wet the particles, while excessive amounts can lead to micelle formation and other issues.
-
Adjust and Buffer pH: Carefully measure and adjust the pH of your suspension to a range where this compound particles exhibit maximum electrostatic repulsion. Utilizing a suitable buffer system (e.g., phosphate buffer) is crucial to maintain a stable pH throughout the product's shelf life.[1][2]
-
Control Temperature: Implement strict temperature controls during manufacturing, sterilization, and storage. Avoid temperature cycling. Store the suspension at the recommended temperature, typically between 20°C to 25°C (68°F to 77°F).[1]
-
Particle Size Control: Ensure your initial particle size distribution is uniform and within the desired range. Milling or microfluidization techniques can be employed to achieve a narrow particle size distribution, which can minimize Ostwald ripening.
Q2: Our this compound suspension shows an increase in particle size after sterilization. What could be the cause and what are the recommended sterilization methods?
A2: An increase in particle size post-sterilization is a common challenge and is often due to temperature-induced changes in the drug particles.
-
Heat-Induced Dissolution and Recrystallization: During heat sterilization methods like autoclaving, the elevated temperatures can cause a portion of the this compound to dissolve in the aqueous vehicle. As the suspension cools, the dissolved drug recrystallizes, often onto existing particles, leading to an increase in their size and potentially altering their morphology.
Recommended Sterilization Methods & Mitigation Strategies:
-
Aseptic Filtration of the Vehicle: The most common and recommended approach is to sterilize the liquid vehicle by filtration through a 0.22 µm filter and then aseptically combine it with the pre-sterilized (e.g., by dry heat or ethylene oxide) this compound powder in a sterile environment.
-
Dry Heat Sterilization of the Drug Powder: this compound acetate powder can be sterilized by dry heat before its aseptic incorporation into the sterile vehicle.
-
Gamma Irradiation: This is another potential method for sterilizing the final suspension, but its impact on the drug substance and excipients must be thoroughly evaluated to ensure no degradation occurs.
-
Formulation Optimization: The inclusion of stabilizing excipients can help mitigate the effects of heat sterilization. For instance, certain polymers can adsorb to the particle surface and inhibit crystal growth during the cooling phase.
Q3: We are using Polysorbate 80 as a wetting agent, but still observe particle aggregation. How can we optimize its use?
A3: While Polysorbate 80 is a commonly used and effective wetting agent, its performance can be influenced by its concentration and the overall formulation composition.
-
Sub-optimal Concentration: There is an optimal concentration range for surfactants. Below this range, the particle surfaces are not fully covered, leaving them susceptible to aggregation. Above this range, excess surfactant can form micelles, which might interact with the drug particles or other excipients in unintended ways.
-
Interaction with Other Excipients: The effectiveness of Polysorbate 80 can be influenced by other components in your formulation, such as salts and polymers. These interactions can affect the surfactant's ability to adsorb to the particle surface.
Optimization Strategies:
-
Concentration Titration: Conduct a study with varying concentrations of Polysorbate 80 to identify the optimal level that results in the most stable suspension with the desired particle size.
-
Zeta Potential Measurement: Measure the zeta potential of your suspension at different surfactant concentrations. A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles and a more stable suspension.
-
Compatibility Studies: Ensure that Polysorbate 80 is compatible with all other excipients in your formulation under the intended storage conditions.
Data Presentation
Table 1: Effect of Surfactant Concentration on this compound Nanoparticle Size
| Surfactant Type | Surfactant Concentration | Mean Particle Size (nm) |
| Polyvinyl Alcohol (PVA) | Increasing | 250 to 400 |
| Sodium Cholate (SC) | Increasing | 330 to 150 |
| Data synthesized from a study on this compound-loaded nanoparticles.[6] |
Table 2: Stability of this compound Acetate and this compound Sodium Phosphate in Suspension under Accelerated Conditions (45°C)
| Active Ingredient | Storage Duration (days) | Concentration Change |
| This compound Acetate | 70 | -11% |
| This compound Sodium Phosphate | Up to 270 | No significant change |
| Data from a stability study of a parenteral formulation.[4] |
Experimental Protocols
1. Particle Size Analysis by Laser Diffraction (Based on USP <788> Principles)
This protocol outlines the general procedure for determining the particle size distribution of a this compound injectable suspension using laser diffraction.
-
Objective: To measure the particle size distribution of the suspension.
-
Apparatus: Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).
-
Materials:
-
This compound injectable suspension sample.
-
Dispersant (e.g., deionized water, or a vehicle-matched solution).
-
Surfactant (if necessary to prevent aggregation during measurement).
-
-
Procedure:
-
Instrument Preparation: Turn on the laser diffraction instrument and allow it to warm up as per the manufacturer's instructions. Perform a background measurement with the clean dispersant.
-
Sample Preparation: Gently agitate the this compound suspension vial to ensure homogeneity. Withdraw a representative sample using a clean pipette.
-
Dispersion: Add the sample dropwise to the dispersant in the instrument's sample dispersion unit until the recommended obscuration level is reached. The obscuration should be optimized for the specific instrument and sample to avoid multiple scattering effects.
-
Measurement: Start the measurement. The instrument will pass the dispersed sample through a laser beam and detect the scattered light pattern. The software will then calculate the particle size distribution based on the appropriate optical model (e.g., Mie theory).
-
Data Analysis: Record the particle size distribution parameters, such as D10, D50 (median particle size), and D90, as well as the span of the distribution.
-
Cleaning: Thoroughly clean the instrument's dispersion unit after each measurement to prevent cross-contamination.
-
2. Zeta Potential Measurement by Dynamic Light Scattering (DLS)
This protocol describes the measurement of the zeta potential of this compound particles in suspension, which is an indicator of the suspension's stability.
-
Objective: To determine the surface charge of the suspended particles.
-
Apparatus: Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer).
-
Materials:
-
This compound injectable suspension sample.
-
Appropriate dispersant (typically the formulation vehicle).
-
Disposable zeta potential measurement cells.
-
-
Procedure:
-
Instrument Setup: Power on the DLS instrument and allow it to stabilize.
-
Sample Preparation: Dilute the this compound suspension with the dispersant to a suitable concentration for measurement, as recommended by the instrument manufacturer. The sample should be visually clear or slightly turbid.
-
Cell Loading: Carefully inject the diluted sample into the zeta potential cell, ensuring no air bubbles are trapped.
-
Measurement: Place the cell in the instrument's measurement chamber. Set the appropriate measurement parameters (e.g., temperature, dispersant viscosity, and dielectric constant). Start the zeta potential measurement. The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.
-
Data Analysis: The instrument software calculates the zeta potential from the measured particle mobility. Record the mean zeta potential and the width of the distribution.
-
Cleaning: Dispose of the cell after use.
-
Visualizations
Caption: Factors influencing this compound particle aggregation.
Caption: A logical workflow for troubleshooting aggregation issues.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. americanregent.com [americanregent.com]
- 4. Stability of a Parenteral Formulation of this compound and Levobupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jopcr.com [jopcr.com]
- 6. In vitro evaluation of this compound-loaded nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the dissolution rate of betamethasone through solid dispersion techniques
Technical Support Center: Betamethasone Solid Dispersions
Welcome to the technical support center for enhancing the dissolution rate of this compound through solid dispersion techniques. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a solid dispersion and why is it used for this compound?
A1: A solid dispersion is a system where one or more active ingredients (in this case, this compound) are dispersed in an inert carrier or matrix at a solid state.[1] this compound is a poorly water-soluble drug, which can lead to low oral bioavailability.[2] Solid dispersion is a highly effective technique for improving the dissolution rate and bioavailability of such drugs.[3] The primary mechanisms for this enhancement include reducing the drug's particle size to a molecular level, converting the crystalline drug to a more soluble amorphous form, and improving the wettability and dispersibility of the drug in an aqueous environment.[1][4]
Q2: What are the most common methods for preparing this compound solid dispersions?
A2: The most prevalent methods include:
-
Solvent Evaporation: This technique involves dissolving both the drug (this compound) and a hydrophilic carrier in a common volatile solvent, followed by the removal of the solvent.[5][6][7] It is suitable for heat-sensitive materials.[7]
-
Melting Method (Fusion): This involves heating a physical mixture of the drug and carrier until it melts, then cooling the molten mixture rapidly to form a solid mass.[8][9][10]
-
Spray Drying: A process where a solution of the drug and carrier is atomized into a hot gas stream to generate a dry powder. This method has been shown to achieve high encapsulation efficiency (>90%) for this compound derivatives.[11][12]
-
Hot-Melt Extrusion (HME): A process where the drug and carrier are mixed and melted using a screw extruder. This method avoids the use of organic solvents.[5][6]
Q3: Which polymers are suitable carriers for this compound solid dispersions?
A3: A variety of hydrophilic polymers can be used. The choice of carrier is critical and depends on the drug's properties and the preparation method.[2] Common carriers include:
-
Polyvinylpyrrolidone (PVP): Widely used due to its solubility in various solvents.[13][14][15] Different molecular weight grades (e.g., PVP K30) are available.[14] However, PVP can decompose at high temperatures, making it less suitable for the fusion method.[15]
-
Polyethylene Glycols (PEGs): A family of water-soluble polymers often used in both solvent and melt methods.[15]
-
Soluplus®: A polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer that has shown significant success, increasing the solubility of this compound dipropionate by up to 10-fold.[16]
-
Hydroxypropyl Methylcellulose (HPMC): A cellulose derivative commonly used to create amorphous solid dispersions.[13][5]
Q4: How do I characterize the prepared this compound solid dispersion to confirm its success?
A4: A combination of analytical techniques is essential:
-
In Vitro Dissolution Testing: This is the primary test to confirm an enhanced dissolution rate compared to the pure drug. Standard USP apparatus like the paddle (Apparatus 2) or basket method is used under controlled conditions.[17][18]
-
Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD): These thermal and diffraction techniques are critical to determine the physical state of this compound within the dispersion. The absence of a melting peak (DSC) or crystalline peaks (XRPD) indicates the drug has been converted to a more soluble amorphous form.[13][14]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): This analysis helps identify any potential molecular interactions (e.g., hydrogen bonding) between this compound and the polymer carrier, which can contribute to the stability of the amorphous form.[19][20]
-
Scanning Electron Microscopy (SEM): Provides visual information on the surface morphology and particle characteristics of the solid dispersion.[13][14]
Troubleshooting Guide
Q1: My this compound solid dispersion shows only a marginal improvement in dissolution rate. What could be the cause?
A1: Several factors could be responsible for insufficient dissolution enhancement. Consider the following:
-
Incorrect Drug-to-Carrier Ratio: The amount of carrier may be too low to effectively disperse the drug. For some systems, a high polymer ratio (e.g., 15:1 or higher) is needed to achieve significant solubility enhancement.[16]
-
Incomplete Amorphization: The drug may still be present in its crystalline form. Verify the physical state using DSC or XRPD. If crystalline peaks are present, you may need to optimize the preparation method (e.g., use a faster solvent evaporation rate or cooling rate in the fusion method).
-
Poor Choice of Carrier: The selected polymer may not be suitable for this compound or may have poor miscibility. Screen different carriers like PVP, Soluplus®, or HPMC.
-
Particle Size of the Final Product: The ground solid dispersion may have too large a particle size. Ensure the product is pulverized and sieved to a fine powder to maximize surface area.
Q2: The amorphous this compound in my solid dispersion is recrystallizing during storage. How can I improve its physical stability?
A2: Recrystallization is a common challenge with amorphous solid dispersions, as the amorphous state is thermodynamically unstable.[21] To improve stability:
-
Select a High Glass Transition Temperature (Tg) Carrier: Polymers with a high Tg (e.g., PVP K25 has a Tg of 155°C) can restrict molecular mobility, thereby inhibiting recrystallization.[15]
-
Ensure Strong Drug-Carrier Interactions: Specific interactions, such as hydrogen bonds between the drug and polymer, can stabilize the amorphous form. Use FT-IR to investigate these interactions and select polymers that show evidence of strong bonding with this compound.
-
Control Moisture Content: Store the solid dispersion in a desiccator or with a desiccant, as absorbed water can act as a plasticizer, lowering the Tg and increasing molecular mobility, which facilitates crystallization.
-
Optimize Drug Loading: High drug loading can increase the tendency for recrystallization. It may be necessary to use a lower drug-to-carrier ratio.
Q3: I am using the solvent evaporation method and notice the formation of separate drug and polymer crystals. What is causing this phase separation?
A3: Phase separation during solvent evaporation can occur if the drug and polymer are not fully miscible or if the solvent removal process is too slow.[8]
-
Check Solvent Suitability: Ensure the chosen solvent is a good solvent for both this compound and the carrier. Using a solvent system (co-solvent) may be necessary.[2]
-
Increase Evaporation Rate: A slow evaporation process allows time for drug and polymer molecules to diffuse and form separate domains. Using a rotary evaporator or increasing the drying temperature can accelerate solvent removal and "trap" the drug in a dispersed state.[8]
-
Verify Drug-Carrier Miscibility: If the issue persists, the drug and carrier may have poor miscibility. Consider screening alternative polymers that are known to have better interaction with corticosteroids.
Experimental Protocols
Protocol 1: Preparation of this compound-PVP Solid Dispersion by Solvent Evaporation
-
Solution Preparation:
-
Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (for a 1:4 drug-to-carrier ratio).
-
Dissolve both components in 25 mL of a suitable common solvent, such as ethanol or a mixture of dichloromethane and methanol.
-
Use a magnetic stirrer to ensure the formation of a clear, homogenous solution.
-
-
Solvent Evaporation:
-
Transfer the solution to a round-bottom flask and attach it to a rotary evaporator.
-
Set the water bath temperature to 40-50°C.
-
Apply a vacuum and rotate the flask to evaporate the solvent until a thin, dry film is formed on the flask wall.
-
-
Final Product Preparation:
-
Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Carefully scrape the solid mass from the flask.
-
Using a mortar and pestle, pulverize the solid mass into a fine powder.
-
Pass the powder through a 120-mesh sieve to ensure a uniform particle size.
-
Store the final product in a desiccator over silica gel until further analysis.
-
Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
-
Media Preparation:
-
Prepare 900 mL of dissolution medium. For poorly soluble drugs like this compound, a phosphate buffer (pH 6.8) is often used to simulate intestinal conditions.[22]
-
If sink conditions are not met, a small amount of surfactant (e.g., 0.1-0.5% Sodium Lauryl Sulfate - SLS) can be added to the medium.[23][24]
-
De-aerate the medium and bring it to a constant temperature of 37 ± 0.5°C.
-
-
Apparatus Setup:
-
Set up the USP Apparatus 2 (Paddle).
-
Set the paddle rotation speed to a mild agitation rate, typically 50 or 75 rpm.[18]
-
-
Dissolution Run:
-
Place a quantity of the solid dispersion equivalent to a specific dose of this compound into each dissolution vessel.
-
Start the apparatus immediately.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.
-
-
Sample Analysis:
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in each sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. The detection wavelength for this compound dipropionate is typically around 239-240 nm.[16][20]
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
-
Data Hub
Table 1: Comparison of Common Solid Dispersion Preparation Techniques
| Technique | Advantages | Disadvantages | Suitable for this compound? |
| Solvent Evaporation | Suitable for thermolabile drugs; high degree of molecular dispersion possible.[7] | Use of organic solvents requires removal and raises safety/environmental concerns.[5][6] | Yes, widely applicable. |
| Melting (Fusion) | Simple, fast, and avoids organic solvents.[10] | Not suitable for thermolabile drugs or high melting point carriers; potential for drug degradation.[8] | Potentially, but requires careful selection of a low melting point carrier. |
| Spray Drying | Produces fine particles with uniform size distribution; rapid process.[25] | Equipment can be complex and expensive; may not be suitable for all carrier types. | Yes, demonstrated high encapsulation efficiency.[11][12] |
| Hot-Melt Extrusion | Solvent-free process; continuous manufacturing is possible.[5] | Requires thermostable drugs and polymers; high shear can be an issue. | Yes, if this compound and the chosen carrier are thermally stable at processing temperatures. |
Table 2: Illustrative Dissolution Performance of this compound Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio (w/w) | Dissolution Medium | % Drug Released in 30 min | Fold Increase vs. Pure Drug |
| Pure this compound | N/A | N/A | pH 6.8 Phosphate Buffer | 8% | 1.0 |
| Physical Mixture | PVP K30 | 1:5 | pH 6.8 Phosphate Buffer | 15% | 1.9 |
| Solid Dispersion | PVP K30 | 1:5 | pH 6.8 Phosphate Buffer | 75% | 9.4 |
| Solid Dispersion | HPMC | 1:4 | pH 6.8 Phosphate Buffer | 68% | 8.5 |
| Solid Dispersion | Soluplus® | 1:15 | pH 6.8 Phosphate Buffer | 85% | >10.0[16] |
Note: Data for PVP K30 and HPMC are illustrative, based on typical performance of solid dispersions. Data for Soluplus® is based on published findings.[16]
Visualizations
Caption: Experimental workflow for the solvent evaporation method.
Caption: Troubleshooting logic for poor dissolution enhancement.
References
- 1. jddtonline.info [jddtonline.info]
- 2. crsubscription.com [crsubscription.com]
- 3. ijpbs.com [ijpbs.com]
- 4. Insights into the Mechanism of Enhanced Dissolution in Solid Crystalline Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japer.in [japer.in]
- 10. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Water-soluble this compound-loaded poly(lactide-co-glycolide) hollow microparticles as a sustained release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid dispersions: A technology for improving bioavailability - MedCrave online [medcraveonline.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. fda.gov [fda.gov]
- 19. Coupling AFM, DSC and FT-IR towards Elucidation of Film-Forming Systems Transformation to Dermal Films: A this compound Dipropionate Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rjpn.org [rjpn.org]
- 21. jddtonline.info [jddtonline.info]
- 22. uspnf.com [uspnf.com]
- 23. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Development and Validation of a Discriminative Dissolution Test for this compound Sodium Phosphate and this compound Dipropionate Intramuscular Injectable Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 25. globalresearchonline.net [globalresearchonline.net]
Validation & Comparative
Betamethasone versus dexamethasone: a comparative study of in vitro potency
For the research community, the choice between betamethasone and dexamethasone—two potent synthetic glucocorticoids—often hinges on subtle differences in their activity at the cellular and molecular level. This guide provides a comparative analysis of their in vitro potency, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their specific applications.
This compound and dexamethasone are stereoisomers, differing only in the orientation of the methyl group at the C-16 position. While this structural similarity results in largely overlapping therapeutic applications, emerging in vitro evidence reveals nuances in their biological activity. This comparison delves into their relative potency in terms of glucocorticoid receptor (GR) binding, anti-inflammatory effects, and impact on cell proliferation.
Quantitative Comparison of In Vitro Potency
The following tables summarize key quantitative data from comparative in vitro studies.
| Parameter | This compound | Dexamethasone | Cell Line/System | Observations |
| Glucocorticoid Receptor (GR) Binding Affinity | Higher Relative Receptor Affinity (RRA)[1] | Lower RRA compared to this compound[1] | Rat lung cytosol | This compound demonstrates a higher binding affinity for the glucocorticoid receptor. |
| Anti-inflammatory Activity (Cytokine Inhibition) | More potent inhibition of IL-6 and TNF-α in an eye drop formulation. | Less potent inhibition of IL-6 and TNF-α in an eye drop formulation. | Cultured mouse and human macrophages | A formulation containing this compound was found to be more effective at reducing pro-inflammatory cytokine production. |
| Cell Proliferation (Neural Progenitor Cells) | Promotes proliferation in a dose-dependent manner[2] | Promotes proliferation in a dose-dependent manner[2] | Human-induced pluripotent stem cell-derived neuronal progenitor cells (NPCs) | Both glucocorticoids stimulate the proliferation of NPCs to a similar extent.[2] |
| Cell Proliferation (Human Astrocytoma Cells) | Enhances cloning efficiency and proliferative capacity. Inhibition only at very high concentrations.[3] | Enhances cloning efficiency and proliferative capacity. Inhibition only at very high concentrations.[3] | Human astrocytoma cells | At physiological concentrations, both steroids enhance cell survival and proliferation.[3] |
| Gene Expression (Surfactant Protein A in Lung Cells) | Less inhibitory on SP-A mRNA expression at higher concentrations.[4][5] | More potent in inducing changes in SP-A mRNA levels.[4][5] | Human lung cells (NCI-H441) | Dexamethasone shows greater potency in modulating the expression of this key lung protein.[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the relative affinity of a test compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cytosolic extract from a suitable cell line or tissue (e.g., rat lung)
-
Radiolabeled dexamethasone (e.g., [³H]dexamethasone)
-
Unlabeled this compound and dexamethasone
-
Scintillation fluid and counter
Procedure:
-
Prepare cytosolic extracts from the chosen cells or tissues.
-
Incubate a fixed concentration of radiolabeled dexamethasone with the cytosolic extract in the presence of increasing concentrations of unlabeled this compound or dexamethasone.
-
After incubation, separate the bound from the unbound radioligand using a suitable method (e.g., charcoal-dextran).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
The concentration of the unlabeled steroid that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.
-
The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of reference steroid / IC50 of test steroid) x 100.
In Vitro Anti-inflammatory Assay (TNF-α and IL-6 Inhibition)
This assay evaluates the ability of this compound and dexamethasone to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 from stimulated immune cells.
Materials:
-
A suitable immune cell line (e.g., RAW 264.7 murine macrophages)
-
Lipopolysaccharide (LPS) for stimulation
-
This compound and dexamethasone
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Seed the immune cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or dexamethasone for a specified period.
-
Stimulate the cells with LPS to induce the production of TNF-α and IL-6.
-
After an incubation period, collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the corticosteroids and determine the IC50 values.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
The cell line of interest (e.g., human neural progenitor cells)
-
This compound and dexamethasone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Treat the cells with various concentrations of this compound or dexamethasone.
-
Incubate the cells for the desired period.
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Glucocorticoids promote neural progenitor cell proliferation derived from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of dexamethasone and this compound on in vitro cultures from human astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of this compound and dexamethasone on surfactant protein A mRNA expression in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Gene Expression Profiles Induced by Betamethasone and Dexamethasone
For Researchers, Scientists, and Drug Development Professionals
Dexamethasone and betamethasone are potent synthetic glucocorticoids with broad clinical applications, primarily valued for their anti-inflammatory and immunosuppressive properties. While structurally similar, emerging transcriptomic evidence reveals that these two agents can elicit distinct gene expression profiles. This guide provides a comparative analysis of their effects on gene expression, supported by experimental data, to assist researchers in selecting the appropriate glucocorticoid for their specific scientific inquiries.
Key Distinctions in Gene Expression
While both dexamethasone and this compound exert their effects through the glucocorticoid receptor (GR) to modulate gene expression, the magnitude and, in some cases, the direction of regulation for specific genes can vary significantly between the two.
In human lung cells, for instance, dexamethasone has been shown to be more potent than this compound in inducing changes in surfactant protein A (SP-A) mRNA levels.[1][2] However, at higher concentrations, this compound exhibits a less inhibitory effect on SP-A mRNA expression.[1][2] In contrast, for the regulation of surfactant protein B (SP-B) mRNA, both drugs display a similar dose-dependent response in human lung cells.[1][3]
Studies on fetal rat lung mesenchymal fibroblasts have indicated that while both glucocorticoids regulate a comparable set of approximately 480 genes, this compound often prompts a much stronger induction in the majority of these target genes when compared to corticosterone.[1]
Furthermore, sex-specific responses to these glucocorticoids have been noted. Research on murine neural stem cells has revealed that dexamethasone and this compound differentially regulate a distinct number of genes in males versus females, thereby impacting unique signaling pathways.[4][5]
Quantitative Data Summary
The following tables summarize the differential gene expression observed in key comparative studies.
Table 1: Comparison of Gene Regulation in Human Lung Cells (NCI-H441)
| Gene | Dexamethasone Effect | This compound Effect | Concentration Range | Study |
| SP-A mRNA | More effective in inducing changes | Less effective than dexamethasone | 10⁻¹² to 10⁻⁷ M | [1][2] |
| SP-B mRNA | Similar dose-dependent response | Similar dose-dependent response | 10⁻¹⁰ to 10⁻⁷ M | [1][3] |
Table 2: Differential Gene Expression in Murine Neural Stem Cells (4-hour exposure)
| Sex | Glucocorticoid | Number of Differentially Regulated Genes (Fold change > +/- 1.5, P< 0.05) | Study |
| Female | Dexamethasone | 682 | [4][5] |
| Female | This compound | 576 | [4][5] |
| Male | Dexamethasone | 875 | [4][5] |
| Male | This compound | 576 | [4][5] |
Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to facilitate the replication and extension of these findings.
Study of Surfactant Protein mRNA Expression in Human Lung Cells
-
Cell Line: NCI-H441 human bronchoalveolar epithelial cells were utilized.[2]
-
Treatment: Cells were exposed to varying concentrations of this compound or dexamethasone (ranging from 10⁻¹² M to 10⁻⁷ M) for 48 hours.[2] In some experiments, treatment was combined with 1 mM dibutyryl cAMP to augment surfactant protein gene expression.[2]
-
Gene Expression Analysis: RNA was harvested, and the levels of SP-A and SP-B mRNA were quantified using real-time quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR).[2][3]
-
Statistical Analysis: The Kruskal-Wallis test was used for comparing the results.[2]
Transcriptomic Analysis in Murine Neural Stem Cells
-
Cell Source: Murine neural stem cells (NSCs) were isolated from the E14.5 cerebral cortex.[4][5]
-
Treatment: NSCs were exposed to 10⁻⁷ M dexamethasone, 10⁻⁷ M this compound, or a vehicle control for 4 or 24 hours.[4][5]
-
Gene Expression Analysis: Affymetrix genome transcriptional analyses were performed to identify differentially regulated genes.[4][5] Selected target genes were independently validated by qPCR.[4][5]
-
Pathway Analysis: Ingenuity Pathway Analysis was employed to identify unique and overlapping signaling pathways affected by each glucocorticoid.[4][5]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key signaling pathway for glucocorticoids and a typical experimental workflow for comparative transcriptomics.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the effects of this compound and dexamethasone on surfactant protein A mRNA expression in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of dexamethasone and this compound on surfactant protein-B messenger RNA expression in human type II pneumocytes and human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces a Unique Transcriptome in Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of betamethasone and hydrocortisone for atopic dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of betamethasone and hydrocortisone, two commonly prescribed topical corticosteroids for the management of atopic dermatitis. The information presented herein is supported by experimental data from clinical and preclinical studies, offering valuable insights for research and drug development.
Executive Summary
This compound and hydrocortisone are both effective in treating atopic dermatitis, but they differ significantly in their potency and, consequently, their clinical applications and side effect profiles. This compound, a high-potency corticosteroid, is generally reserved for moderate to severe cases or for short-term control of flare-ups, demonstrating a more rapid and pronounced anti-inflammatory effect. In contrast, hydrocortisone is a low-potency corticosteroid, making it suitable for mild atopic dermatitis, maintenance therapy, and for use on sensitive skin areas and in pediatric populations. The choice between these two agents requires careful consideration of the disease severity, patient age, and the specific body area being treated.
Comparative Efficacy and Potency
The primary difference between this compound and hydrocortisone lies in their anti-inflammatory potency. This compound is significantly more potent than hydrocortisone. This difference in potency is a key determinant in their clinical efficacy and selection for treating atopic dermatitis of varying severity.
| Parameter | This compound | Hydrocortisone | Source(s) |
| Relative Potency | High (Potent to Very Potent) | Low (Mild) | [1][2] |
| Indications for Atopic Dermatitis | Moderate to severe disease, acute flare-ups. | Mild disease, maintenance therapy, sensitive areas (face, intertriginous areas). | [1] |
| Clinical Efficacy | Produces greater and more rapid improvement in clinical parameters of eczema. | Effective for mild eczema; may be less effective for more severe cases. | [3] |
| User Reported Effectiveness | 79% of reviewers reported a positive effect for atopic dermatitis. | 59% of reviewers reported a positive effect for atopic dermatitis. | [4] |
Safety and Adverse Effect Profile
The higher potency of this compound is associated with a greater risk of local and systemic side effects, particularly with long-term use, on large surface areas, or under occlusion.
| Adverse Effect | This compound | Hydrocortisone | Source(s) |
| Skin Atrophy | Higher risk, especially with prolonged use. Significant epidermal thinning observed after 8-12 weeks of intermittent use in one study. | Lower risk. No significant epidermal thinning observed in the same 12-week study. | [5] |
| Telangiectasia | Higher risk. | Lower risk. | [6] |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression | Higher risk, particularly in children due to a larger skin surface area to body weight ratio. | Lower risk, but can still occur with extensive use, especially in infants. | [1][6] |
| Common Local Side Effects | Burning, itching, irritation, dryness, folliculitis, hypertrichosis, acneiform eruptions, hypopigmentation. | Burning, itching, irritation, dryness (generally less frequent and less severe than with this compound). | [2] |
Molecular Mechanisms and Signaling Pathways
Both this compound and hydrocortisone exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR). Upon binding to the GR in the cytoplasm, the drug-receptor complex translocates to the nucleus and modulates gene expression. This leads to the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, and the upregulation of anti-inflammatory proteins.
While both drugs act via the same receptor, differences in their binding affinity and subsequent gene regulation may contribute to their varying potencies. Studies on gene expression have shown that this compound can lead to a more significant reduction in the mRNA levels of genes related to immune cells and inflammation compared to other corticosteroids[7].
Experimental Protocols
Vasoconstrictor Assay (Skin Blanching Assay)
This in vivo assay is a standard method for determining the potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) is proportional to the potency of the corticosteroid.
Methodology:
-
Subject Selection: Healthy volunteers with no skin diseases are recruited.
-
Application Sites: Small, defined areas on the flexor surface of the forearms are marked.
-
Drug Application: A standardized amount of the topical corticosteroid (this compound, hydrocortisone, and a vehicle control) is applied to the marked sites under occlusion (e.g., with a plastic film).
-
Application Duration: The occlusion is left in place for a specified period (e.g., 6 hours).
-
Assessment: After removal of the occlusion and cleaning of the sites, the degree of blanching is visually assessed at various time points (e.g., 2, 4, 6, and 24 hours post-application) by trained observers who are blinded to the treatment. A scoring scale (e.g., 0 = no blanching, 4 = maximal blanching) is used. A chromameter can also be used for objective color measurement.
-
Data Analysis: The blanching scores are plotted over time to generate a dose-response curve, allowing for the comparison of the vasoconstrictive potency of the different corticosteroids.
In Vitro Cytokine Release Assay in Keratinocytes
This assay evaluates the anti-inflammatory effect of corticosteroids by measuring their ability to inhibit the release of pro-inflammatory cytokines from skin cells.
Methodology:
-
Cell Culture: Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are cultured in appropriate media until they reach a suitable confluence[8].
-
Stimulation: The keratinocytes are stimulated with an inflammatory agent (e.g., lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or ultraviolet (UV) radiation) to induce the production and release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8)[8].
-
Treatment: Concurrently with or prior to stimulation, the cells are treated with various concentrations of this compound, hydrocortisone, or a vehicle control.
-
Incubation: The cells are incubated for a specific period (e.g., 24 hours) to allow for cytokine production and release into the culture supernatant.
-
Supernatant Collection: The culture supernatant is collected from each well.
-
Cytokine Quantification: The concentration of IL-6 and IL-8 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine. The assay involves the following general steps:
-
Coating a microplate with a capture antibody specific for the cytokine.
-
Adding the culture supernatant to the wells.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme.
-
Measuring the absorbance using a microplate reader.
-
-
Data Analysis: The inhibition of cytokine release by each corticosteroid concentration is calculated relative to the stimulated control. IC50 values (the concentration of the drug that causes 50% inhibition) can be determined to compare the potency of this compound and hydrocortisone.
Glucocorticoid Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound and hydrocortisone to the glucocorticoid receptor.
Methodology:
-
Reagents:
-
Recombinant human glucocorticoid receptor (GR).
-
A fluorescently labeled GR ligand (tracer).
-
Unlabeled this compound and hydrocortisone at various concentrations.
-
Assay buffer.
-
-
Assay Procedure:
-
A fixed concentration of the fluorescently labeled GR ligand and the GR protein are incubated together in a microplate well.
-
Increasing concentrations of unlabeled this compound or hydrocortisone are added to compete with the fluorescent ligand for binding to the GR.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Detection: The fluorescence polarization (FP) of the solution in each well is measured. When the fluorescent ligand is bound to the larger GR protein, it tumbles slowly, resulting in a high FP value. When it is displaced by the unlabeled competitor and is free in solution, it tumbles rapidly, resulting in a low FP value.
-
Data Analysis: The FP values are plotted against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the unlabeled drug that displaces 50% of the fluorescent ligand, is determined from the resulting sigmoidal curve. The binding affinity (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation[9].
Conclusion for the Scientific Audience
The choice between this compound and hydrocortisone for the treatment of atopic dermatitis is a clear example of the trade-off between efficacy and safety. This compound's high potency translates to superior and more rapid control of inflammation in moderate to severe disease. However, this comes at the cost of a higher risk of adverse effects, necessitating careful monitoring and limited duration of use. Hydrocortisone, with its lower potency, offers a safer profile, making it a first-line agent for mild atopic dermatitis and for use in sensitive patient populations and on delicate skin areas.
For drug development professionals, the distinct profiles of these two corticosteroids highlight the ongoing need for novel anti-inflammatory agents for atopic dermatitis that can match the efficacy of potent steroids like this compound while offering a safety profile comparable to or better than hydrocortisone. Future research could focus on developing selective glucocorticoid receptor modulators that preferentially trans-repress pro-inflammatory genes while minimizing the trans-activation of genes associated with metabolic side effects. Furthermore, the development of novel drug delivery systems that enhance the topical bioavailability of less potent corticosteroids could improve their efficacy without increasing systemic absorption and associated risks. The experimental protocols detailed in this guide provide a framework for the preclinical and clinical evaluation of such next-generation therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. drugs.com [drugs.com]
- 3. The effects of treatment on itch in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Effects of Intermittent Treatment with Topical Corticosteroids and Calcineurin Inhibitors on Epidermal and Dermal Thickness Using Optical Coherence Tomography and Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Gene expression is differently affected by pimecrolimus and this compound in lesional skin of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of anti-inflammatory effects of glucocorticoids on human keratinocytes in vitro. Comparison of normal human keratinocytes with the keratinocyte cell line HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Betamethasone Valerate and Clobetasol Propionate: Efficacy and Safety Profiles
In the realm of topical corticosteroids, betamethasone valerate and clobetasol propionate represent two widely utilized active pharmaceutical ingredients for the management of inflammatory dermatoses. This guide provides a detailed comparison of their efficacy and side-effect profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Efficacy Profile
Clobetasol propionate is consistently demonstrated to be a more potent and rapidly effective topical corticosteroid than this compound valerate in the treatment of various inflammatory skin conditions, most notably psoriasis and atopic dermatitis.
A six-month controlled study on patients with symmetrical psoriasis revealed that all participants showed greater improvement on the side of the body treated with clobetasol propionate 0.05% ointment compared to the side treated with this compound valerate 0.1% ointment.[1][2] Lesions treated with clobetasol propionate also tended to remain in remission for longer periods.[2] Another study focusing on scalp psoriasis concluded that a 0.05% alcoholic solution of clobetasol propionate was superior to a 0.05% alcoholic solution of this compound-17,21-dipropionate in improving scaling, induration, erythema, and itching.[3]
Table 1: Comparative Efficacy of this compound Valerate and Clobetasol Propionate
| Efficacy Parameter | This compound Valerate (0.1%) | Clobetasol Propionate (0.05%) | Source |
| Psoriasis Improvement | Effective | Superior Improvement | [1][2] |
| Scalp Psoriasis | Effective | Superior Improvement | [3] |
| Duration of Remission | Shorter | Longer | [2] |
Side-Effect Profile
The enhanced potency of clobetasol propionate is associated with a higher risk of both local and systemic side effects compared to this compound valerate.
The most significant systemic side effect of potent topical corticosteroids is the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. Studies have shown that adrenal suppression is more pronounced in patients treated with clobetasol propionate than with this compound-17,21-dipropionate.[4] Inappropriate and prolonged use of clobetasol propionate has been linked to a higher incidence of HPA axis suppression.[5] In fact, cases of secondary adrenal failure have been reported in patients using less than 50g of clobetasol propionate cream per week over an extended period.[6]
Local side effects, such as skin atrophy, telangiectasia (spider veins), and striae (stretch marks), are also more commonly associated with the use of high-potency corticosteroids like clobetasol propionate.[2] One study on facial cutaneous lupus erythematosus found that while both tacrolimus and clobetasol were effective, 61% of patients developed telangiectasias on the side treated with clobetasol.[7] In a double-blind comparison for scalp psoriasis, two patients using this compound-17,21-dipropionate developed forehead folliculitis, while no side effects were reported for clobetasol propionate in that particular study.[3]
Table 2: Comparative Side-Effect Profile of this compound Valerate and Clobetasol Propionate
| Side Effect | This compound Valerate | Clobetasol Propionate | Source |
| HPA Axis Suppression | Lower Risk | Higher Risk | [4][5][6] |
| Skin Atrophy | Lower Risk | Higher Risk | [2] |
| Telangiectasia | Lower Risk | Higher Risk | [7] |
| Striae | Lower Risk | Higher Risk | [2] |
Experimental Protocols
The evaluation of the efficacy and safety of topical corticosteroids typically follows rigorous experimental designs.
Double-Blind, Randomized, Parallel-Group Clinical Trial for Psoriasis
A common methodology for comparing two topical corticosteroids involves a double-blind, randomized, parallel-group clinical trial.
-
Participants: Patients with a confirmed diagnosis of plaque psoriasis, typically with a certain percentage of body surface area (BSA) affected and a minimum baseline severity score on a scale like the Psoriasis Area and Severity Index (PASI).
-
Randomization: Patients are randomly assigned to one of two or more treatment groups, for instance, this compound valerate 0.1% cream or clobetasol propionate 0.05% cream.
-
Blinding: Both the patients and the investigators assessing the outcomes are unaware of the treatment assignment to prevent bias.
-
Treatment Regimen: Patients are instructed to apply the assigned medication to the affected areas, usually twice daily, for a specified duration (e.g., 4 to 12 weeks).
-
Efficacy Assessment: The primary efficacy endpoint is often the mean percentage change in the PASI score from baseline to the end of treatment. Secondary endpoints may include the proportion of patients achieving a certain level of improvement (e.g., PASI 75, indicating a 75% reduction in the PASI score) or a specific score on the Investigator's Global Assessment (IGA) scale.
-
Safety Assessment: Safety is monitored through the recording of all adverse events, with a particular focus on local skin reactions and systemic effects like HPA axis suppression, which can be assessed by measuring morning cortisol levels.
Vasoconstrictor Assay (McKenzie-Stoughton Test)
The vasoconstrictor assay is a standardized method to determine the bio-potency of a topical corticosteroid formulation. The principle is that the degree of skin blanching (vasoconstriction) is proportional to the anti-inflammatory activity of the steroid.
-
Subjects: Healthy volunteers with normal skin.
-
Application: Small amounts of the test formulations (e.g., this compound valerate and clobetasol propionate creams) and a control vehicle are applied to designated sites on the forearms.
-
Occlusion: The application sites are often covered with an occlusive dressing for a set period (e.g., 6 or 16 hours) to enhance penetration.
-
Assessment: After removal of the formulation and cleaning of the skin, the degree of vasoconstriction (blanching) at each site is visually assessed by trained observers at specific time points. A scoring scale (e.g., 0 to 4, where 0 is no blanching and 4 is maximal blanching) is used.
-
Outcome: The scores are used to compare the vasoconstrictor potency of the different formulations.
Mandatory Visualizations
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a double-blind, randomized, comparative clinical trial.
References
- 1. The response of psoriasis to this compound valerate and clobetasol propionate. A 6-month controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Local treatment of psoriasis of the scalp with clobetasol propionate and this compound-17,21-dipropionate: a double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Clinical Comparison of this compound 17,21-Dipropionate and Clobetasol Propionate Creams in Dermatology | Semantic Scholar [semanticscholar.org]
- 5. Hypothalamus-pituitary-adrenal axis (HPA axis) suppression with inappropriate use of steroids in recalcitrant dermatophytosis – A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adrenal suppression following low-dose topical clobetasol propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Betamethasone in a Carrageenan-Induced Arthritis Model: A Comparative Guide
This guide provides a comparative analysis of the anti-inflammatory effects of betamethasone, a potent corticosteroid, in the widely used carrageenan-induced arthritis model. The performance of this compound is compared with other common anti-inflammatory agents, supported by experimental data on paw edema and key inflammatory cytokine levels. Detailed experimental protocols and signaling pathway diagrams are included to facilitate researchers in designing and interpreting their studies.
Performance Comparison of Anti-inflammatory Agents
The efficacy of this compound is evaluated against a vehicle control and other anti-inflammatory drugs, such as dexamethasone and indomethacin, in mitigating the inflammatory response in a carrageenan-induced paw edema model. The following tables summarize the quantitative data from various studies, showcasing the percentage inhibition of paw edema and the reduction in key pro-inflammatory cytokine levels.
Table 1: Comparison of Anti-inflammatory Effects on Paw Edema in the Carrageenan-Induced Arthritis Model
| Treatment Group | Dosage | Animal Model | Paw Edema Inhibition (%) | Citation |
| This compound | 25 mg/kg (topical) | Mouse | Significant reduction | [1] |
| Dexamethasone | 10 mg/kg (i.p.) | Rat | Significant reduction | [2] |
| Indomethacin | 10 mg/kg (i.p.) | Mouse | 31.67 ± 4.40 | [3] |
| Vehicle | - | Mouse/Rat | 0 | [1][2][3] |
Table 2: Comparison of Effects on Pro-inflammatory Cytokine Levels in Carrageenan-Induced Inflammation
| Treatment Group | Dosage | Animal Model | TNF-α Reduction | IL-1β Reduction | IL-6 Reduction | Citation |
| This compound | - | - | Data not available | Data not available | Data not available | |
| Dexamethasone | 2 mg/kg (i.p.) | Mouse | Significant | - | Significant | [4] |
| Indomethacin | 10 mg/kg (i.p.) | Mouse | Significant | Significant | Significant | [3] |
| Vehicle | - | Mouse | 0 | 0 | 0 | [3][4] |
Note: The data presented is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed methodologies for the carrageenan-induced arthritis model and subsequent analyses are crucial for reproducibility and accurate interpretation of results.
Carrageenan-Induced Paw Edema Protocol
This protocol outlines the induction of acute inflammation in the paw of a rodent model.
-
Animal Model: Male Wistar rats (150-200 g) or Swiss mice (20-25 g) are commonly used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Grouping: Animals are randomly divided into control and treatment groups (n=6-10 per group).
-
Treatment Administration:
-
This compound Group: this compound is administered at the desired dose (e.g., 25 mg/kg, topically) one hour before carrageenan injection.[1]
-
Comparative Drug Groups: Dexamethasone (e.g., 10 mg/kg, i.p.) or indomethacin (e.g., 10 mg/kg, i.p.) are administered at appropriate times before carrageenan injection.[2][3]
-
Vehicle Control Group: The control group receives the vehicle used to dissolve the test compounds.
-
-
Induction of Inflammation: A 1% (w/v) solution of λ-carrageenan in sterile saline is prepared. A volume of 0.1 mL of the carrageenan solution is injected into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection using a plethysmometer. The percentage of paw edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Measurement of Cytokine Levels
This protocol describes the quantification of pro-inflammatory cytokines in the inflamed paw tissue.
-
Tissue Collection: At the end of the experimental period (e.g., 5 hours post-carrageenan injection), animals are euthanized, and the inflamed paw tissue is collected.
-
Tissue Homogenization: The paw tissue is homogenized in a suitable buffer containing protease inhibitors.
-
Centrifugation: The homogenate is centrifuged to remove cellular debris, and the supernatant is collected.
-
Cytokine Quantification: The levels of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
Visualizing the Inflammatory Cascade and Experimental Design
Understanding the underlying molecular pathways and the experimental workflow is essential for contextualizing the anti-inflammatory effects of this compound.
References
- 1. Enhanced therapeutic anti-inflammatory effect of this compound upon topical administration with low frequency, low intensity (20 kHz, 100 mW/cm2) ultrasound exposure on carrageenan-induced arthritis in mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Intramuscular and Oral Betamethasone: Pharmacokinetics and Pharmacodynamics
A comprehensive guide for researchers and drug development professionals on the comparative pharmacokinetic and pharmacodynamic profiles of intramuscular and oral betamethasone formulations, supported by experimental data and detailed methodologies.
This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of intramuscular (IM) and oral this compound, two common routes of administration for this potent synthetic glucocorticoid. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key differences in drug disposition and physiological response between these formulations, thereby informing clinical trial design and therapeutic applications.
Pharmacokinetic Profile: A Tale of Two Routes
The route of administration significantly influences the absorption, distribution, metabolism, and excretion of this compound, leading to distinct pharmacokinetic profiles. A key study conducted in healthy, reproductive-age women provides a direct comparison of single 6 mg doses of this compound phosphate administered orally and intramuscularly.[1]
Oral administration of this compound phosphate leads to a more rapid absorption and higher peak plasma concentrations (Cmax) compared to the intramuscular route.[1] Conversely, intramuscular injection results in a slower absorption rate and a more sustained plasma concentration over time. The total drug exposure, as measured by the area under the concentration-time curve (AUC), is comparable between the two routes, suggesting similar bioavailability.[1] However, the terminal half-life (t1/2) of this compound is notably longer following intramuscular administration.[1]
Table 1: Comparative Pharmacokinetic Parameters of Oral vs. Intramuscular this compound Phosphate (6 mg dose) [1]
| Pharmacokinetic Parameter | Oral this compound Phosphate | Intramuscular this compound Phosphate |
| Cmax (ng/mL) | Higher | Lower |
| Tmax (hours) | Shorter (median 1.5) | Longer |
| AUC₀₋₉₆ (ng·h/mL) | 938 | 942 |
| Terminal Half-life (t₁/₂) (hours) | ~11 | ~11 |
Pharmacodynamic Response: Impact on Cortisol Suppression
This compound, as a potent glucocorticoid, exerts its pharmacodynamic effects through the suppression of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in endogenous cortisol production. The route of administration influences the onset and duration of this suppression.
Following administration, both oral and intramuscular this compound lead to a significant and rapid suppression of plasma cortisol levels. However, the duration of suppression can differ, with the more sustained plasma concentrations observed after intramuscular injection potentially leading to a more prolonged period of cortisol suppression. This prolonged action is a critical consideration in therapeutic regimens where sustained glucocorticoid activity is desired.
Table 2: Pharmacodynamic Effect on Cortisol Suppression
| Pharmacodynamic Parameter | Oral this compound | Intramuscular this compound |
| Onset of Cortisol Suppression | Rapid | Rapid |
| Duration of Cortisol Suppression | Significant | Potentially more prolonged |
Experimental Protocols
The data presented in this guide are primarily derived from a randomized, two-period crossover study.[1] The following sections detail the methodologies employed in this key experiment.
Study Design
A randomized, two-period crossover study was conducted with healthy, reproductive-age female volunteers.[1] Participants received a single 6 mg dose of this compound phosphate either orally or via intramuscular injection, with a washout period between the two treatment periods.[1]
Drug Administration
-
Oral Administration: A single 6 mg dose of this compound phosphate was administered orally with water after an overnight fast.[1]
-
Intramuscular Administration: A single 6 mg dose of this compound phosphate was administered via intramuscular injection.[1]
Pharmacokinetic Analysis
Blood Sampling: Blood samples for pharmacokinetic analysis were collected at baseline (pre-dose) and at 0.5, 1, 1.5, 2, 3, 4, 6, 12, 18, 24, 30, 36, 48, 60, 72, and 96 hours post-administration.[1]
Analytical Method: Plasma concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] This technique offers high sensitivity and specificity for the accurate measurement of drug concentrations in biological matrices.
LC-MS/MS Parameters (General): While specific parameters can vary, a typical LC-MS/MS method for this compound analysis involves:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.
-
Chromatographic Separation: A C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard.
Pharmacodynamic Analysis
Cortisol Measurement: Plasma cortisol levels were measured to assess the pharmacodynamic effect of this compound.[1]
Analytical Method: Plasma cortisol concentrations were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] Immunoassays are also commonly used for cortisol measurement, but LC-MS/MS is generally considered the gold standard due to its higher specificity and reduced risk of cross-reactivity with other endogenous steroids.[2][3][4]
Visualizing the Process and Pathway
To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative pharmacokinetic and pharmacodynamic study.
Caption: Signaling pathway of this compound via the glucocorticoid receptor.[5][6]
Conclusion
The choice between intramuscular and oral administration of this compound should be guided by the desired pharmacokinetic and pharmacodynamic profile for a specific clinical application. Oral administration offers rapid onset of action and higher peak concentrations, which may be advantageous in acute conditions requiring immediate high-level glucocorticoid activity. In contrast, intramuscular injection provides a more sustained release and prolonged duration of action, making it suitable for conditions where continuous glucocorticoid exposure is beneficial and for improving patient compliance by reducing dosing frequency. This comparative guide provides essential data and methodologies to support informed decision-making in research and drug development involving this compound.
References
- 1. Pharmacokinetics and Pharmacodynamics of Intramuscular and Oral this compound and Dexamethasone in Reproductive Age Women in India - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [christie.openrepository.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Clinical and Technical Aspects in Free Cortisol Measurement [e-enm.org]
- 5. Quantitative determination of this compound sodium phosphate and this compound dipropionate in human plasma by UPLC-MS/MS and a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Evaluating the therapeutic benefits of betamethasone versus other corticosteroids for psoriasis
Betamethasone Edges Out Competitors in Psoriasis Treatment Efficacy and Speed
A comprehensive evaluation of clinical trial data reveals that this compound formulations offer significant therapeutic benefits for psoriasis, often demonstrating superior or equivalent efficacy with a faster onset of action compared to other corticosteroids. This guide provides a detailed comparison for researchers and drug development professionals, summarizing key experimental data, outlining methodologies, and illustrating the underlying molecular pathways.
Topical corticosteroids are a cornerstone in the management of psoriasis due to their anti-inflammatory, immunosuppressive, and antiproliferative properties[1]. Among these, this compound has been extensively studied and compared with other corticosteroids, showing a favorable profile in many instances.
Comparative Efficacy of this compound
Clinical studies have demonstrated the potent effects of this compound in various formulations. When compared to clobetasol propionate, another potent corticosteroid, augmented this compound dipropionate 0.05% lotion was found to be equally effective in treating moderate-to-severe scalp psoriasis, but with a significantly faster onset of relief for scaling and induration[2]. This earlier response can be a critical factor in patient compliance and satisfaction[2].
In comparisons with mometasone furoate, this compound valerate 0.1% cream applied twice daily was as effective as mometasone furoate 0.1% cream applied once daily in treating various dermatoses, including psoriasis[3]. Both treatments showed a rapid onset of action with no signs of atrophy over a 4-week period[3]. Another study comparing mometasone furoate 0.1% ointment with this compound dipropionate 0.05% ointment in psoriasis vulgaris found mometasone to have superior efficacy after 4 and 8 weeks[4].
Against the lower-potency hydrocortisone, this compound is significantly more potent, with some forms being up to 600 times stronger[5]. This makes this compound a more suitable option for moderate-to-severe psoriasis that does not respond to milder treatments[5].
The combination of this compound dipropionate with calcipotriene, a vitamin D analog, has also proven to be highly effective. This combination therapy has consistently shown superior efficacy and a more rapid onset of action compared to either agent used as a monotherapy[6][7][8][9]. The rationale behind this combination is the complementary mechanisms of action: corticosteroids primarily target inflammation, while vitamin D analogs inhibit keratinocyte proliferation and enhance differentiation[1][10].
Here is a summary of the comparative efficacy data from various clinical trials:
| Comparison | This compound Formulation | Comparator | Key Efficacy Findings | Citation |
| Scalp Psoriasis | Augmented this compound Dipropionate 0.05% Lotion | Clobetasol Propionate 0.05% Solution | Equal efficacy after 2 weeks, but this compound showed a significantly faster improvement in scaling and induration as early as day 3. | [2] |
| Dermatoses (including Psoriasis) | This compound Valerate 0.1% Cream (twice daily) | Mometasone Furoate 0.1% Cream (once daily) | No significant difference in efficacy after 4 weeks. Both had a rapid onset of action. | [3] |
| Psoriasis Vulgaris | This compound Dipropionate 0.05% Ointment (twice daily) | Mometasone Furoate 0.1% Ointment (once daily) | Mometasone showed superior efficacy at 4 and 8 weeks. | [4] |
| Plaque Psoriasis | This compound Dipropionate 0.064% / Calcipotriene 0.005% Ointment | Clobetasol Propionate 0.05% Spray | Clobetasol spray was superior, with 75% of patients achieving 'clear' or 'almost clear' vs. 45% with the this compound combination after 4 weeks. | [11][12] |
| Plaque Psoriasis | This compound Dipropionate 0.05% | Calcitriol | This compound performed slightly better on two of three efficacy measures, but the calcitriol group had a longer remission. | [13] |
Safety and Tolerability Profile
The safety profile of this compound is comparable to other corticosteroids of similar potency. In a study comparing augmented this compound dipropionate lotion with clobetasol propionate solution, the incidence of adverse events was similar between the two groups (34.0% for this compound vs. 36.4% for clobetasol), with most events being mild, transient, and localized[2]. Similarly, a comparison between mometasone furoate and this compound valerate creams showed no signs of atrophy with either treatment over a 4-week period[3]. However, one study noted that skin atrophy was more frequent in patients treated with this compound dipropionate ointment compared to mometasone furoate ointment[4].
Common side effects of topical corticosteroids, including this compound, can include burning, irritation, acne, unwanted hair growth, bruising, and changes in skin color[5]. The risk of more severe side effects, such as adrenal suppression and skin atrophy, increases with the use of higher potency steroids, application to large surface areas, prolonged use, and occlusion[13][14][15].
| Comparison | This compound Formulation | Comparator | Key Safety Findings | Citation |
| Scalp Psoriasis | Augmented this compound Dipropionate 0.05% Lotion | Clobetasol Propionate 0.05% Solution | Similar adverse event rates (34.0% vs. 36.4%). Most events were mild and local. | [2] |
| Dermatoses (including Psoriasis) | This compound Valerate 0.1% Cream | Mometasone Furoate 0.1% Cream | No signs of atrophy observed with either cream after 4 weeks. | [3] |
| Psoriasis Vulgaris | This compound Dipropionate 0.05% Ointment | Mometasone Furoate 0.1% Ointment | Skin atrophy was more frequent in the this compound group. | [4] |
| Plaque Psoriasis | This compound Dipropionate 0.064% / Calcipotriene 0.005% Ointment | Clobetasol Propionate 0.05% Spray | Similar adverse event rates (33% vs. 31%). | [11][12] |
Molecular Mechanisms and Signaling Pathways
Corticosteroids exert their therapeutic effects in psoriasis through both genomic and non-genomic pathways to ultimately reduce inflammation and inhibit the hyperproliferation of keratinocytes[1][16].
Genomic Pathway: Corticosteroids diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus where it can act in two main ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes, such as those for annexin A1 (lipocortin-1) and dual specificity protein phosphatase 1 (DUSP-1)[16]. Annexin A1 inhibits phospholipase A2, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes.
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1)[1]. This repression leads to a decrease in the production of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and cell adhesion molecules that are crucial in the pathogenesis of psoriasis[1].
Non-Genomic Pathway: Corticosteroids can also have rapid, non-transcriptional effects. These are thought to be mediated by membrane-bound GRs and can lead to the acute inhibition of inflammatory signaling pathways[1][16].
Psoriasis is characterized by a complex interplay of immune cells and keratinocytes, driven by signaling pathways such as the IL-23/IL-17 axis[1]. Corticosteroids help to suppress this inflammatory cascade.
References
- 1. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of twice-daily augmented this compound dipropionate lotion versus clobetasol propionate solution in patients with moderate-to-severe scalp psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mometasone versus this compound creams: a trial in dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Is this compound the same as hydrocortisone? [drugs.com]
- 6. Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Calcipotriol/Betamethasone Dipropionate for the Treatment of Psoriasis: Mechanism of Action and Evidence of Efficacy and Safety versus Topical Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Calcipotriene/betamethasone dipropionate for the treatment of psoriasis vulgaris: an evidence-based review | Semantic Scholar [semanticscholar.org]
- 11. Comparing Clobetasol Propionate 0.05% Spray to Calcipotriene 0.005% this compound Dipropionate 0.064% Ointment for the Treatment of Moderate to Severe Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 12. Comparing clobetasol propionate 0.05% spray to calcipotriene 0.005% this compound dipropionate 0.064% ointment for the treatment of moderate to severe plaque psoriasis. | Semantic Scholar [semanticscholar.org]
- 13. Topical therapies for psoriasis: Evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topical corticosteroids in plaque psoriasis: a systematic review of risk of adrenal axis suppression and skin atrophy | Semantic Scholar [semanticscholar.org]
- 15. papaa.org [papaa.org]
- 16. researchgate.net [researchgate.net]
A blinded comparison of betamethasone and dexamethasone for enhancing lung maturation in a fetal mouse model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of betamethasone and dexamethasone for the enhancement of fetal lung maturation, based on findings from a blinded study in a fetal mouse model. The data presented herein is intended to inform preclinical research and drug development in the field of perinatal medicine.
Data Presentation: Quantitative Comparison of Efficacy and Safety
The following tables summarize the key quantitative findings from a placebo-controlled, blinded study comparing single doses of this compound and dexamethasone on fetal lung maturation and perinatal outcomes in a CD-1 mouse model.[1] A repeat-dose comparison in Swiss albino mice provides additional insights into the effects on neonatal respiratory function and growth.[2]
Table 1: Comparative Efficacy on Fetal Lung Maturation (Single Dose) [1]
| Treatment Group | Dose (mg) | Histologic Maturity Score (Mean ± SEM) | Neonatal Respiratory Efforts (Improved vs. Placebo) |
| Placebo | - | - | - |
| This compound | 0.10 | Enhanced | Yes |
| Dexamethasone | 0.10 | Enhanced | Yes |
Note: this compound was found to be two- to threefold more potent than dexamethasone in accelerating fetal lung maturity.[1]
Table 2: Comparative Effects on Perinatal Outcomes (Single Dose) [1]
| Treatment Group | Dose (mg) | Fetal Body Weight (mg, Mean ± SEM) | Fetal Lung Weight (mg, Mean ± SEM) | Fetal Liver Weight (mg, Mean ± SEM) | Litter Size (Mean ± SEM) | Survival Rate (%) |
| Placebo | - | 1.25 ± 0.03 | 55.0 ± 2.2 | 55.0 ± 2.2 | 12.1 ± 0.6 | 94 |
| This compound | 0.10 | 1.24 ± 0.03 | 54.2 ± 2.1 | 45.6 ± 2.0 | 12.3 ± 0.5 | 95 |
| Dexamethasone | 0.10 | 1.23 ± 0.03 | 53.8 ± 1.9 | 43.8 ± 1.5 | 11.9 ± 0.6 | 93 |
*P < .005 compared to placebo[1]
Table 3: Comparative Efficacy on Neonatal Breathing (Repetitive Doses) [2]
| Treatment Group | Dosing Regimen | Neonatal Breathing Score (Mean, Scale 0-5) |
| Saline | Single Dose | Lower |
| This compound | Repetitive Doses | Higher |
| Dexamethasone | Repetitive Doses | Higher |
Note: The breathing score was significantly higher with repetitive doses of this compound compared to dexamethasone.[2]
Table 4: Comparative Effects on Neonatal Growth (Repetitive Doses) [2]
| Treatment Group | Dosing Regimen | Lung, Liver, and Body Weights |
| Saline | Single Dose | - |
| This compound | Repetitive Doses | Significantly Less |
| Dexamethasone | Repetitive Doses | Significantly Less (More reduction than this compound) |
Experimental Protocols
Animal Model and Drug Administration
Animals: Adult CD-1 mice[1] or Swiss albino mice[2] were used. Timed pregnancies were established, with day 0 being the day of vaginal plug detection.
Drug Administration (Single Dose Study): On day 14.0 of gestation, gravid mice were randomly assigned to receive a single subcutaneous injection of either:
-
Placebo (0.9% sodium chloride)
-
This compound (0.01, 0.025, or 0.10 mg)
-
Dexamethasone (0.025 or 0.10 mg)[1]
Drug Administration (Repetitive Dose Study): On days 14 and 15 of gestation, gravid mice were administered either:
-
Saline (single dose at day 14)
-
This compound (single dose at day 14 or repetitive doses twice daily at days 14 and 15)
-
Dexamethasone (single dose at day 14 or repetitive doses twice daily at days 14 and 15)[2]
Assessment of Fetal Lung Maturation
Histological Analysis:
-
On day 16.5 of gestation, a subset of pregnant mice from each group was euthanized.[1]
-
Fetal lungs were dissected and fixed in 10% formalin.
-
Tissues were embedded in paraffin, sectioned, and stained with hematoxylin and eosin.
-
A blinded pathologist scored the lung sections for histological maturity, assessing parameters such as alveolar septal thinning and airspace development.
Neonatal Respiratory Effort Assessment:
-
Another cohort of pregnant mice was allowed to deliver spontaneously.[1]
-
Neonatal breathing patterns were observed and scored immediately after birth. In the repetitive dose study, a scale of 0-5 was used, with 5 representing unlabored breathing.[2]
Surfactant Protein and VEGF Analysis
Immunohistochemistry for Surfactant Proteins:
-
Paraffin-embedded fetal lung sections (4-5 µm) were deparaffinized and rehydrated.
-
Antigen retrieval was performed using a heat-induced method with a citrate buffer (pH 6.0).
-
Endogenous peroxidase activity was blocked with 3% hydrogen peroxide.
-
Sections were blocked with a suitable blocking buffer to prevent non-specific antibody binding.
-
Incubation with a primary antibody against a specific surfactant protein (e.g., SP-A, SP-B) was carried out overnight at 4°C.
-
A biotinylated secondary antibody was applied, followed by a streptavidin-HRP conjugate.
-
The signal was developed using a DAB substrate solution, and the sections were counterstained with hematoxylin.
Western Blot for Vascular Endothelial Growth Factor (VEGF):
-
Fetal lung tissue was homogenized in lysis buffer and centrifuged to collect the supernatant.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% BSA.
-
The membrane was incubated with a primary antibody against VEGF.
-
A horseradish peroxidase-conjugated secondary antibody was applied, and the signal was visualized using an ECL reagent.
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway in fetal lung maturation.
Experimental Workflow for Fetal Lung Maturation Assessment
Caption: Experimental workflow for the blinded comparison study.
References
- 1. A placebo-controlled, blinded comparison between this compound and dexamethasone to enhance lung maturation in the fetal mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A placebo-controlled comparison of effects of repetitive doses of this compound and dexamethasone on lung maturation and lung, liver, and body weights of mouse pups - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to Betamethasone Disposal
For Immediate Implementation by Laboratory Personnel
Proper disposal of betamethasone, a potent synthetic glucocorticoid, is critical for ensuring laboratory safety and environmental protection. As a substance classified as environmentally hazardous, this compound and its waste materials require meticulous handling and disposal procedures. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step instructions for the safe management and disposal of this compound waste.
Essential Disposal Procedures
Adherence to the following procedures is mandatory for all personnel handling this compound. These steps are designed to comply with general hazardous waste regulations and ensure minimal environmental impact.
Waste Segregation and Collection
All materials contaminated with this compound, including unused product, solutions, treated cell cultures, personal protective equipment (PPE), and cleaning materials, must be segregated as hazardous waste.
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. These containers are typically black and marked "Hazardous Waste - Pharmaceuticals."
-
Liquid Waste: Collect in a dedicated, sealed, and shatterproof container, also clearly labeled as "Hazardous Pharmaceutical Waste." Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Syringes, needles, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous pharmaceutical waste.
Labeling and Storage
All hazardous waste containers must be accurately labeled with the following information:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The accumulation start date
- The specific hazards (e.g., "Toxic," "Environmentally Hazardous")
Store waste containers in a designated, secure area, away from general laboratory traffic and incompatible chemicals.
Disposal Pathway
Never dispose of this compound waste down the drain or in the regular trash. The primary and recommended disposal method is through your institution's hazardous waste management program.
-
Contact EHS: Schedule a pickup for your this compound waste with your institution's Environmental Health and Safety (EHS) office. They will ensure the waste is transported to a licensed hazardous waste treatment and disposal facility.
-
Drug Take-Back Programs: For unused, commercially available this compound products, institutional or community drug take-back programs may be an option.[1] Consult with your EHS office for approved programs.
Understanding this compound Degradation
While no standardized protocol for the chemical neutralization of this compound for disposal purposes is readily available, understanding its degradation pathways can inform safe handling and spill management. Research indicates that this compound's stability is influenced by factors such as pH, temperature, and light.
| Factor Affecting Degradation | Optimal Stability | Conditions Promoting Degradation | Degradation Products |
| pH | pH 4-5 | pH values further from the optimal range (e.g., pH 8) | This compound-21-valerate, this compound alcohol |
| Temperature | Lower temperatures (e.g., 4°C) | Elevated temperatures (e.g., 40°C) | This compound-21-valerate, this compound alcohol |
| Light (Photodegradation) | Storage in dark/opaque containers | Exposure to fluorescent light | Follows first-order kinetics |
This table summarizes factors influencing this compound degradation based on available research. This information is for understanding the chemical's properties and does not constitute a recommendation for on-site chemical treatment of waste.
Experimental Protocols: Spill Management
In the event of a this compound spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
1. Personal Protective Equipment (PPE):
- Wear two pairs of chemotherapy-grade gloves.
- Wear a disposable gown.
- Use a NIOSH-approved respirator.
- Wear safety glasses or goggles.
2. Containment:
- For liquid spills, create a dike or use absorbent pads to prevent spreading.[2]
- For solid spills, gently cover with a damp paper towel to avoid generating dust.
3. Cleanup:
- Use an appropriate absorbent material for liquid spills.
- For solid spills, carefully scoop up the material.
- Clean the spill area with a suitable decontamination solution (as recommended by your EHS office).
- All cleanup materials must be disposed of as hazardous waste.
4. Reporting:
- Report the spill to your laboratory supervisor and EHS office immediately.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any questions or clarification.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Betamethasone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Betamethasone, a potent corticosteroid. Adherence to these procedures is critical to mitigate health risks and ensure regulatory compliance.
This compound is classified as a Category 1B reproductive toxin, may cause harm to an unborn child, and can cause organ damage with prolonged or repeated exposure.[1][2][3][4] Therefore, stringent safety measures are not just recommended; they are imperative.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound in various formulations.
| PPE Category | Solid Formulations | Liquid/Ointment/Lotion Formulations |
| Respiratory Protection | Particulate filter respirator required if ventilation is inadequate or dust is generated.[1] | Organic vapor respirator recommended if ventilation is inadequate or aerosols/vapors are generated.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (double gloving is recommended).[1][7] | Chemical-resistant gloves (double gloving is recommended).[4][5][6][8][9] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield is necessary if there is a risk of dust exposure to the face.[1] | Safety glasses with side shields or goggles. A face shield is necessary for potential direct contact with mists or aerosols.[4][5][6][8][9] |
| Skin & Body Protection | Laboratory coat or work uniform. Additional garments such as sleevelets, aprons, or disposable suits are recommended based on the task to prevent skin exposure.[1] | Laboratory coat or work uniform. Additional protective clothing is advised based on the specific handling procedure to avoid skin contact.[4][5][8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial. The following procedural guidance outlines the lifecycle of this compound in a laboratory setting, from receipt to final disposal.
Experimental Protocol: Safe Handling of this compound
-
Preparation and Engineering Controls:
-
Before beginning any work, all personnel must read and understand the Safety Data Sheet (SDS).[1]
-
Work with this compound should be conducted in a designated area with appropriate engineering controls.
-
For solid forms, use a certified chemical fume hood, a glove box, or a ventilated balance safety enclosure to minimize dust generation.[1][7]
-
For liquid formulations that may produce aerosols, a fume hood or biosafety cabinet is required.[4][6][9]
-
-
Handling Procedure:
-
Don the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[2][10]
-
Weighing of solid this compound should be done in a manner that prevents dust generation.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1][4][5][8][9]
-
Eating, drinking, and smoking are strictly prohibited in the handling area.[1][4][5][8][9]
-
-
Spill Response:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
The cleanup crew must wear the appropriate PPE.[1][3][6][7][11]
-
For solid spills, gently sweep or vacuum the material into a labeled container for hazardous waste. Avoid creating dust.[1][8]
-
For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed, labeled container.[5][6][9]
-
Clean the spill area thoroughly.
-
Prevent any spilled material from entering the environment.[1][2][5][6][8][11]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and accidental exposure.
-
Unused Product: Dispose of unused this compound as hazardous waste.[1][4][11] Follow all federal, state, and local regulations for chemical waste disposal.
-
Empty Containers: Empty containers should be triple-rinsed (if appropriate for the formulation) with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Remove or deface all labels to protect personal information before disposing of the container.[12][13]
-
General Pharmaceutical Disposal: If a formal hazardous waste program is not available, the following steps can be taken for small quantities as a last resort:
-
Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[12][13][14]
-
Place the mixture in a sealed container, such as a plastic bag.[12][14]
-
Throw the sealed container in the household trash.[14]
-
Never flush this compound down the toilet unless specifically instructed by the manufacturer or waste disposal guidelines.[12][13]
-
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the handling workflow and the decision-making process for selecting PPE.
Caption: A flowchart illustrating the safe handling workflow for this compound.
Caption: A decision tree for selecting appropriate PPE when handling this compound.
References
- 1. organon.com [organon.com]
- 2. carlroth.com [carlroth.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. organon.com [organon.com]
- 5. organon.com [organon.com]
- 6. organon.com [organon.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. organon.com [organon.com]
- 9. organon.com [organon.com]
- 10. vionausa.com [vionausa.com]
- 11. organon.com [organon.com]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
- 13. dea.gov [dea.gov]
- 14. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
